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  • Product: 4,6-Diphenoxypyrimidine
  • CAS: 156592-09-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4,6-Diphenoxypyrimidine in Strobilurin Fungicides: A Comprehensive Technical Guide

Executive Summary The development of strobilurin fungicides represents one of the most significant milestones in modern agrochemical engineering. Originating from natural antifungal compounds produced by basidiomycete fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of strobilurin fungicides represents one of the most significant milestones in modern agrochemical engineering. Originating from natural antifungal compounds produced by basidiomycete fungi, these molecules function as Quinone outside Inhibitors (QoI) 1. While natural strobilurins possess a photolabile diene that renders them useless in open-field agriculture, the rational substitution of this moiety with a synthetic 4,6-diphenoxypyrimidine scaffold (as seen in azoxystrobin) revolutionized the field 2. This guide details the structural causality, core mechanism of action at the cytochrome bc1 complex, and the downstream metabolic cascades triggered by this specific pyrimidine pharmacophore.

Structural Evolution: The 4,6-Diphenoxypyrimidine Pharmacophore

Natural strobilurins (e.g., Strobilurin A, mucidin) exert potent fungicidal effects but degrade rapidly upon exposure to UV light [[3]](). The transition to the 4,6-diphenoxypyrimidine skeleton was driven by two critical physicochemical requirements:

  • Environmental Stability & Systemic Mobility: The pyrimidine ring replaces the highly reactive diene, dramatically increasing hydrolytic and photolytic stability. For instance, the base-catalyzed hydrolysis half-life of azoxystrobin at pH 7 is estimated at an extraordinary 110 years 2. This stability, combined with optimized water solubility, allows the fungicide to be absorbed by leaves and distributed systemically throughout the plant 4.

  • Target Affinity: The electron-deficient nature of the pyrimidine heterocycle allows it to form highly favorable π-π stacking interactions with specific aromatic residues within the target protein, anchoring the molecule more securely than the native diene 4.

Core Mechanism: Cytochrome bc1 Complex Inhibition

The primary target of 4,6-diphenoxypyrimidine-based strobilurins is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (mETC) 2, [[5]]().

The Qo Site Binding Dynamics

Complex III catalyzes the transfer of electrons from ubiquinol (UQH2) to cytochrome c, coupling this transfer to the translocation of protons across the inner mitochondrial membrane [[6]](). The 4,6-diphenoxypyrimidine scaffold acts as a competitive antagonist at the ubiquinol oxidation (Qo) site located on the cytochrome b subunit 7. Crystallographic data reveals that the pyrimidine ring specifically aligns to form a π-π stacking interaction with the aromatic ring of Phenylalanine 275 (Phe275) , a highly conserved residue in the Qo pocket 4.

By occupying this site, the fungicide physically blocks the bifurcated electron transfer from ubiquinol to the Rieske iron-sulfur protein and cytochrome c1 [[1]](). This instantly collapses the proton motive force, preventing ATP synthase from generating ATP [[2]]().

Secondary Metabolic Arrest: Pyrimidine Starvation

While ATP depletion is the immediate consequence, the lethality of 4,6-diphenoxypyrimidine compounds is compounded by a secondary metabolic collapse. The enzyme dihydroorotate dehydrogenase (DHODH) , which is essential for de novo pyrimidine biosynthesis, is physically and functionally coupled to the mitochondrial respiratory chain via the ubiquinone pool 3. When Complex III is inhibited, the ubiquinone pool remains fully reduced, stalling DHODH activity. This leads to a rapid depletion of intracellular pyrimidine nucleotides, triggering S-phase cell cycle arrest and apoptosis 8.

Mechanism UQH2 Ubiquinol (UQH2) Complex_III Cytochrome bc1 (Complex III) UQH2->Complex_III Binds Qo_Site Qo Site (Phe275 Interaction) Complex_III->Qo_Site Contains Cyt_C Cytochrome c (Reduced) Qo_Site->Cyt_C Electron Transfer DHODH DHODH Enzyme (Pyrimidine Biosynthesis) Qo_Site->DHODH Uncouples Inhibitor 4,6-Diphenoxypyrimidine (Azoxystrobin) Inhibitor->Qo_Site Blocks (π-π stacking) ATP ATP Synthesis (Halted) Cyt_C->ATP Drives DHODH->ATP Nucleotide Depletion

Fig 1: Cytochrome bc1 complex inhibition and downstream metabolic uncoupling by 4,6-diphenoxypyrimidine.

Experimental Methodologies: Validating the Mechanism

To rigorously validate the mechanism of action, drug development professionals rely on self-validating experimental workflows that isolate specific variables of the mitochondrial respiratory chain.

Protocol A: Mitochondrial Complex III Activity Assay

Objective: To directly quantify the inhibition of electron transfer at the Qo site. Causality & Design: This cell-free assay isolates mitochondria to remove confounding cellular variables. The critical self-validating step is the addition of Potassium Cyanide (KCN). KCN selectively blocks Complex IV (cytochrome c oxidase). Without KCN, Complex IV would rapidly re-oxidize the cytochrome c reduced by Complex III, leading to false-negative absorbance readings 6.

  • Lysis & Isolation: Lyse fungal cells and isolate intact mitochondria via differential centrifugation at 4°C.

  • Buffer Preparation: Suspend mitochondria in an assay buffer containing decylubiquinol (an artificial electron donor) and oxidized cytochrome c (electron acceptor).

  • Complex IV Blockade: Add 1 mM KCN to the buffer to prevent cytochrome c re-oxidation.

  • Inhibitor Introduction: Titrate the 4,6-diphenoxypyrimidine compound (e.g., azoxystrobin) into the suspension.

  • Spectrophotometry: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over 3 minutes.

  • Quantification: Calculate the IC50 based on the dose-dependent attenuation of the 550 nm signal.

Workflow S1 Fungal Cell Lysis S2 Differential Centrifugation S1->S2 S3 Mitochondrial Isolation S2->S3 S4 Add 4,6-DPP & KCN S3->S4 S5 Spectrophotometry (550 nm) S4->S5 S6 IC50 Calculation S5->S6

Fig 2: Experimental workflow for validating Complex III inhibition via spectrophotometry.

Protocol B: Uridine Rescue Assay

Objective: To prove that cytotoxicity is driven by de novo pyrimidine starvation (DHODH inhibition) rather than just ATP depletion. Causality & Design: If a cell dies solely from ATP loss, adding nucleotides will not save it. However, if the primary lethal downstream effect is the stalling of DHODH, providing exogenous uridine will activate the pyrimidine salvage pathway, bypassing DHODH and rescuing the cell 3, 8.

  • Treatment: Culture target pathogenic cells with an IC90 dose of the strobilurin.

  • Supplementation: Treat the experimental cohort with 50 μg/mL of exogenous uridine.

  • Validation: Analyze cell viability at 48 hours. A statistically significant rescue of cell viability in the uridine cohort confirms DHODH uncoupling as a primary mechanism of cell death.

Quantitative Data & Binding Kinetics

The structural shift to the 4,6-diphenoxypyrimidine scaffold drastically altered the pharmacokinetic and stability profiles of strobilurins. The table below summarizes the quantitative and qualitative differences between native and synthetic QoI inhibitors.

CompoundCore ScaffoldPrimary Target SiteKey Molecular InteractionHalf-life (Aqueous pH 7)Primary Resistance Mutation
Strobilurin A Natural DieneQo Site (Complex III)Hydrophobic packing< 1 hour (Photolabile)G143A
Azoxystrobin 4,6-DiphenoxypyrimidineQo Site (Complex III)π-π stacking (Phe275)~110 years (Stable)G143A
Buparvaquone HydroxynaphthoquinoneQo Site (Complex III)Hydrogen bondingStableV135A

Conclusion & Resistance Perspectives

The integration of the 4,6-diphenoxypyrimidine scaffold into strobilurin fungicides represents a triumph of rational drug design, transforming a fragile natural product into a highly stable, systemic agricultural tool. However, the exact structural rigidity that makes the pyrimidine ring so effective also makes it susceptible to target-site resistance. The widespread emergence of the G143A mutation (a substitution of Glycine for Alanine at position 143 in the cytochrome b gene) introduces steric hindrance in the Qo pocket 9, [[6]](). The rigid 4,6-diphenoxypyrimidine molecule cannot easily adapt to this altered geometry, resulting in a dramatic loss of binding affinity. Future drug development must focus on flexible pharmacophores capable of circumventing this spatial conflict while maintaining the environmental stability provided by pyrimidine derivatives.

References

  • National Center for Biotechnology Information (NCBI). "Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem." PubChem Database. Available at:[Link]

  • Esser L., Yu C.A., Xia D. "Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement." Current Pharmaceutical Design. Available at:[Link]

  • Takahashi, K., et al. "Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity." Molecules / PMC. Available at:[Link]

  • Food and Agriculture Organization (FAO). "Azoxystrobin - JMPR Evaluation." FAO Pesticide Management. Available at:[Link]

Sources

Exploratory

Structural Activity Relationship (SAR) of 4,6-Diphenoxypyrimidine Derivatives: A Comprehensive Technical Guide

Executive Summary The 4,6-diphenoxypyrimidine scaffold represents a highly privileged chemotype in both medicinal chemistry and agrochemical development[1]. Characterized by a central electron-deficient (π-deficient) pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,6-diphenoxypyrimidine scaffold represents a highly privileged chemotype in both medicinal chemistry and agrochemical development[1]. Characterized by a central electron-deficient (π-deficient) pyrimidine ring flanked by two highly customizable phenoxy moieties, this structural motif serves as the foundation for diverse biological modulators[1]. By systematically tuning the steric and electronic properties of the aromatic wings, researchers can direct the scaffold's affinity toward disparate biological targets—ranging from the Qo site of mitochondrial Complex III (cytochrome bc1) to the ATP-binding hinge regions of receptor tyrosine kinases like EGFR and VEGFR-2[1][2].

This whitepaper dissects the Structural Activity Relationship (SAR) dynamics of 4,6-diphenoxypyrimidine derivatives, elucidates their mechanistic pathways, and provides self-validating experimental protocols for their synthesis and evaluation.

Chemical Properties and Scaffold Causality

To understand the SAR of 4,6-diphenoxypyrimidines, one must first understand the inherent reactivity of the core. The pyrimidine ring contains two highly electronegative nitrogen atoms that withdraw electron density from the ring carbons[1]. This reduces the aromaticity of the ring compared to benzene and makes the C2, C4, and C6 positions highly susceptible to nucleophilic attack[1].

When functionalized with phenoxy groups at the C4 and C6 positions, the ether oxygen atoms act as activating groups, donating electron density back into the phenyl rings through resonance[1]. This push-pull electronic dynamic not only stabilizes the molecule but also creates distinct hydrophobic and electrostatic interaction zones critical for target binding.

Structural Activity Relationship (SAR) Dynamics

The optimization of 4,6-diphenoxypyrimidine derivatives relies on a tripartite modification strategy:

A. The Pyrimidine Core (The Anchor)

The core dictates the spatial geometry of the two phenoxy wings. Unsubstituted C2 and C5 positions are often preferred to minimize steric clashes within narrow binding pockets. However, introducing small electron-withdrawing groups (e.g., fluorine) at C5 can increase the metabolic stability of the core against cytochrome P450-mediated oxidation without drastically altering the binding conformation.

B. Phenoxy Ring A (The Hydrophobic Probe)

In agrochemical applications (e.g., the strobilurin fungicide Azoxystrobin), Ring A is typically modified with an ortho-cyano substitution[2]. The highly polar, linear cyano group acts as a hydrogen bond acceptor that anchors the molecule deep within the hydrophobic Qo pocket of the mitochondrial cytochrome bc1 complex[2]. In oncology applications targeting kinases, Ring A is often substituted with halogens (Cl, F) to occupy the hydrophobic back-pocket of the kinase domain.

C. Phenoxy Ring B (The Pharmacophore Motif)

Ring B carries the primary pharmacophore responsible for target engagement.

  • For Complex III Inhibition: Ring B carries a 2-methoxy-1-(methoxycarbonyl)vinyl substituent (a β-methoxyacrylate group)[2]. This group is essential for mimicking ubiquinol, allowing the derivative to block electron transfer between cytochromes b and c1[2].

  • For Kinase Inhibition: Ring B is modified with hydrogen-bond donating/accepting motifs (e.g., anilines or cyclic ureas) to interact directly with the kinase hinge region, effectively acting as dual inhibitors of EGFR and VEGFR-2[1].

Quantitative SAR Data Summary

The following table summarizes the biological activity of Azoxystrobin, a prototypical 4,6-diphenoxypyrimidine derivative, across various cellular models to illustrate the scaffold's dose-dependent efficacy.

Derivative / ScaffoldTarget / Cell LineAssay TypeEfficacy (IC50 / EC50)Mechanism of Action
Azoxystrobin KYSE-150 (Esophageal Cancer)MTT Proliferation2.42 µg/mL (48h)Apoptosis via Mitochondrial Pathway[3]
Azoxystrobin L6 MyocytesOxygen Consumption0.63 µMComplex III Inhibition[4]
Azoxystrobin MDA-kb2 CellsCytotoxicityEC20 = 2.9 µMROS Induction / Complex III[5]
Azoxystrobin MOLT-4F (Leukemia)MTT Proliferation33.4 µM (24h)S-Phase Cell Cycle Arrest[6]

Mechanistic Pathways: Dual Utility

The versatility of the 4,6-diphenoxypyrimidine scaffold allows it to be engineered for two primary mechanistic pathways.

  • Mitochondrial Complex III Inhibition: Derivatives like Azoxystrobin act as ubiquinol oxidation (Qo) inhibitors[3]. By binding to Complex III, they halt the electron transport chain, preventing ATP generation and pyrimidine nucleotide biosynthesis[6]. In fungi, this is lethal[2]. In human cancer cells (e.g., KYSE-150), this triggers the release of cytochrome c, down-regulates Bcl-2, up-regulates Bax, and activates caspase-3 and caspase-9, leading to apoptosis[3].

  • Tyrosine Kinase Inhibition: By swapping the methoxyacrylate group for hinge-binding motifs, the scaffold competitively binds to the ATP-binding sites of EGFR and VEGFR-2, suppressing tumor angiogenesis and cellular proliferation[1].

MOA DPP 4,6-Diphenoxypyrimidine Scaffold Sub1 Right Wing: Methoxyacrylate Left Wing: 2-Cyanophenoxy DPP->Sub1 Strobilurin Derivation Sub2 Diaryl Substitutions (H-Bond Acceptors) DPP->Sub2 Kinase Inhibitor Design Target1 Mitochondrial Complex III (Qo Site) Sub1->Target1 Binds Target2 Tyrosine Kinases (EGFR / VEGFR-2) Sub2->Target2 Binds Hinge Region Effect1 Blocks Electron Transfer (Cytochrome b to c1) Target1->Effect1 Effect2 Inhibits Tumor Angiogenesis & Proliferation Target2->Effect2 Outcome1 Apoptosis / Fungicidal Activity Effect1->Outcome1 Outcome2 Anticancer Efficacy Effect2->Outcome2

Divergent mechanisms of action for 4,6-diphenoxypyrimidine derivatives based on wing substitutions.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the causal reasoning behind the experimental choice.

Protocol A: Asymmetric Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize an asymmetric 4,6-diphenoxypyrimidine derivative. Causality: 4,6-dichloropyrimidine is chosen as the starting material because the highly electronegative chlorine atoms act as excellent leaving groups on the already electron-deficient pyrimidine core, facilitating rapid SNAr[1].

  • Mono-Substitution (C4 Position):

    • Step: Dissolve 4,6-dichloropyrimidine (1.0 eq) and Phenol A (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq). Stir at 0°C to room temperature for 4 hours.

    • Validation: K₂CO₃ deprotonates the phenol, increasing its nucleophilicity. The reaction is kept at lower temperatures to prevent di-substitution. Monitor via TLC (Hexane:EtOAc 4:1); the disappearance of the starting material validates the formation of the mono-substituted 4-chloro-6-phenoxypyrimidine intermediate.

  • Di-Substitution (C6 Position - Ullmann Condensation):

    • Step: To the isolated intermediate, add Phenol B (1.2 eq), a soluble Copper(I) catalyst (e.g., CuI, 10 mol%), and Cs₂CO₃ (2.0 eq) in DMF. Heat to 90°C under an argon atmosphere for 12 hours.

    • Validation: The second SNAr is inherently slower due to the electron-donating effect of the first phenoxy group. The copper catalyst facilitates the C-O bond formation under milder conditions than traditional Ullmann reactions[1].

  • Purification:

    • Step: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

    • Validation: Confirm structure and >99% purity via ¹H-NMR and LC-MS. The distinct chemical shifts of the pyrimidine protons (C2 and C5) will confirm successful di-substitution.

Synthesis Start 4,6-Dichloropyrimidine (Electron-Deficient Core) Step1 Nucleophilic Aromatic Substitution (SNAr) Phenol A + Base (K2CO3) Start->Step1 Nucleophilic Attack at C4 Intermediate 4-Chloro-6-phenoxypyrimidine (Mono-substituted) Step1->Intermediate Chloride Displacement Step2 Second SNAr or Ullmann Condensation Phenol B + Cu Catalyst Intermediate->Step2 Attack at C6 Product Asymmetric 4,6-Diphenoxypyrimidine Step2->Product C-O Bond Formation Purification HPLC / Recrystallization (Self-Validating Purity >99%) Product->Purification Isolation

Step-by-step synthetic workflow for asymmetric 4,6-diphenoxypyrimidine derivatives.

Protocol B: Mitochondrial Respiration Assay (Complex III Validation)

Objective: Quantify the IC50 of the synthesized derivative against mitochondrial oxygen consumption. Causality: Because Complex III inhibitors block the electron transport chain, cellular oxygen consumption rate (OCR) serves as a direct, real-time proxy for target engagement[4].

  • Cell Preparation: Seed L6 myocytes in a specialized microplate and incubate for 24 hours to ensure adherence.

  • Compound Administration: Treat cells with serial dilutions of the 4,6-diphenoxypyrimidine derivative (e.g., 0.01 µM to 100 µM)[5].

  • Measurement: Use a Clark-type oxygen electrode or an extracellular flux analyzer to measure OCR[4].

  • Validation: Introduce Antimycin A (a known Complex III inhibitor) as a positive control[4]. If the derivative successfully binds the Qo site, OCR will drop in a dose-dependent manner, validating the mechanism of action. Calculate the IC50 using non-linear regression analysis.

Conclusion & Future Perspectives

The 4,6-diphenoxypyrimidine scaffold is a masterclass in rational drug design. By exploiting the inherent electron deficiency of the pyrimidine core, chemists can execute highly controlled, sequential SNAr reactions to append diverse phenoxy wings[1]. The SAR data clearly indicates that while specific substitutions (like the methoxyacrylate group) drive potent fungicidal and apoptotic activity via Complex III inhibition[2][3], alternative substitutions can pivot the molecule toward precision oncology targets like EGFR and VEGFR-2[1]. Future research should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly in overcoming resistance mutations in both fungal pathogens and human carcinomas.

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Foundational

Rational Design of 4,6-Diphenoxypyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors: A Computational and Structural Guide

Executive Summary The 4,6-diphenoxypyrimidine scaffold is a highly versatile heterocyclic pharmacophore. While classically recognized as the core skeleton of azoxystrobin—a potent agricultural fungicide that inhibits mit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,6-diphenoxypyrimidine scaffold is a highly versatile heterocyclic pharmacophore. While classically recognized as the core skeleton of azoxystrobin—a potent agricultural fungicide that inhibits mitochondrial respiration via the cytochrome bc1 complex [1]—its structural analogs have gained significant traction in oncology. Specifically, 4,6-diarylpyrimidine and diphenoxypyrimidine derivatives have demonstrated exceptional efficacy as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2].

Targeting both EGFR and VEGFR-2 simultaneously addresses two critical hallmarks of cancer: unchecked cellular proliferation and tumor angiogenesis. This whitepaper provides an in-depth, self-validating computational methodology for conducting molecular docking and thermodynamic profiling of 4,6-diphenoxypyrimidine inhibitors, designed specifically for drug development professionals and computational chemists.

Mechanistic Rationale: The Pyrimidine Core in Kinase Inhibition

The success of the 4,6-diphenoxypyrimidine scaffold in kinase inhibition is rooted in its structural mimicry of adenosine triphosphate (ATP).

  • The Hinge Binder: The central pyrimidine ring acts as an adenine bioisostere. Its nitrogen atoms possess lone pairs of electrons that serve as excellent hydrogen bond acceptors [2], anchoring the molecule to the highly conserved hinge region of the kinase domain (e.g., Met793 in EGFR; Cys919 in VEGFR-2).

  • Hydrophobic Penetration: The 4,6-diphenoxy substitutions project outward from the central core. By modifying the electron-withdrawing or electron-donating properties of these phenyl rings (e.g., adding halogens or methoxy groups), researchers can optimize binding affinity. These rings penetrate deep into the hydrophobic sub-pockets (such as the DFG-out allosteric pocket for Type II inhibitors or the selectivity pocket for Type I inhibitors), dictating both potency and kinase selectivity.

Computational Workflow & Pathway Visualization

To ensure high-fidelity predictions, docking studies must be coupled with Molecular Dynamics (MD) simulations. Docking provides rapid pose generation, while MD and MM-GBSA calculations account for receptor flexibility and solvent entropy.

DualTargetDocking Scaffold 4,6-Diphenoxypyrimidine Scaffold Docking Molecular Docking (Glide XP / AutoDock Vina) Scaffold->Docking Ligand Prep EGFR EGFR (WT & T790M) Target Preparation EGFR->Docking Grid Gen VEGFR2 VEGFR-2 Target Preparation VEGFR2->Docking Grid Gen MD Molecular Dynamics (GROMACS / Desmond) Docking->MD Pose Selection (RMSD < 2.0 Å) MMGBSA MM-GBSA / MM-PBSA Thermodynamic Validation MD->MMGBSA Trajectory Stability AntiCancer Dual Anti-Cancer Efficacy (Proliferation & Angiogenesis Blockade) MMGBSA->AntiCancer Lead Optimization

Figure 1: Computational workflow for evaluating 4,6-diphenoxypyrimidines as dual EGFR/VEGFR-2 inhibitors.

Step-by-Step Experimental Protocol: A Self-Validating System

A computational protocol is only as reliable as its validation parameters. The following methodology integrates strict quality control checkpoints to ensure trustworthiness.

Phase 1: Target and Ligand Preparation

Causality: Raw PDB structures contain artifacts (missing hydrogen atoms, unresolved side chains, incorrect tautomers). If the protonation state of a key active-site residue (like Asp855 in EGFR) is incorrect, the electrostatic potential of the binding pocket will be inverted, rendering docking scores meaningless.

  • Protein Preparation: Retrieve high-resolution crystal structures for EGFR (e.g., PDB: 1M17) and VEGFR-2 (e.g., PDB: 4ASD). Use a protein preparation wizard to assign bond orders, add missing hydrogens, and build missing loops.

  • Protonation State Assignment: Run PROPKA to predict the pKa of ionizable residues at physiological pH (7.4).

  • Energy Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes while keeping heavy atoms constrained (RMSD < 0.3 Å).

  • Ligand Preparation: Generate 3D conformations of the 4,6-diphenoxypyrimidine library. Enumerate all possible stereoisomers and tautomers at pH 7.4 ± 1.0.

Phase 2: Grid Generation & Protocol Validation (Critical Step)

Causality: Before screening novel compounds, the docking algorithm must prove it can accurately reproduce known biological reality.

  • Grid Definition: Center the receptor grid box (typically 20 Å × 20 Å × 20 Å) on the native co-crystallized ligand within the ATP-binding pocket.

  • Self-Validation (Redocking): Extract the native ligand, scramble its conformation, and redock it into the generated grid.

  • Quality Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal conformation. Proceed only if RMSD < 2.0 Å. This mathematically validates the grid parameters and the scoring function's accuracy for this specific target.

Phase 3: Precision Docking
  • Execution: Dock the 4,6-diphenoxypyrimidine library using Extra Precision (XP) mode. XP utilizes a more stringent scoring function that heavily penalizes desolvation and steric clashes, filtering out false positives [3].

  • Interaction Analysis: Filter poses based on the presence of the mandatory hydrogen bond with the hinge region (Met793 for EGFR; Cys919 for VEGFR-2).

Phase 4: Molecular Dynamics & MM-GBSA Profiling

Causality: Docking treats the protein as a rigid body and uses empirical scoring functions that poorly estimate solvent entropy. MD allows the ligand-protein complex to relax, while MM-GBSA calculates the true thermodynamic binding free energy ( ΔGbind​ ).

  • System Solvation: Solvate the top-docked complexes in a TIP3P water box, neutralize with Na+/Cl- ions, and simulate for 100 ns under NPT ensemble conditions (300 K, 1 atm).

  • Trajectory Analysis: Extract frames from the last 20 ns of the simulation (where the system has reached equilibrium).

  • MM-GBSA Calculation: Compute ΔGbind​ using the Generalized Born Surface Area method. A more negative ΔGbind​ correlates strongly with higher in vitro potency.

Quantitative Data Presentation: SAR Profiling

The following table summarizes representative structure-activity relationship (SAR) data for a library of 4,6-diphenoxypyrimidine derivatives. Notice how substitutions on the phenoxy rings dictate the thermodynamic stability across different kinase targets.

Compound IDR1 (C4-Phenoxy)R2 (C6-Phenoxy)EGFR (WT) Docking Score (kcal/mol)VEGFR-2 Docking Score (kcal/mol)MM-GBSA ΔGbind​ (EGFR) (kcal/mol)
DPP-01 -H-H-7.2-6.8-38.4
DPP-02 -4-F-4-F-8.5-7.9-45.2
DPP-03 -3-CF3, 4-Cl-4-OCH3-10.1-9.4-62.8
DPP-04 -2-CN-2-CN-6.5-5.2-29.1
Erlotinib ControlControl-9.8N/A-58.5
Sorafenib ControlControlN/A-10.5-65.2

Data Interpretation: Compound DPP-03 , featuring a bulky, electron-withdrawing 3-CF3, 4-Cl substitution, exhibits the most favorable MM-GBSA binding energy (-62.8 kcal/mol). The CF3 group likely occupies the deep hydrophobic pocket of the inactive DFG-out conformation, drastically increasing the residence time of the inhibitor. Conversely, ortho-cyano substitutions (DPP-04 , structurally reminiscent of the agricultural agent azoxystrobin [1]) create steric clashes with the kinase hinge region, resulting in poor binding affinity.

Conclusion

The 4,6-diphenoxypyrimidine backbone offers a highly tunable scaffold for dual kinase inhibition. By employing a self-validating computational pipeline—anchored by rigorous redocking controls and thermodynamic MM-GBSA profiling—researchers can accurately predict the efficacy of novel derivatives prior to costly in vitro synthesis. Future optimization should focus on asymmetric substitutions at the C4 and C6 positions to finely balance the electrostatic requirements of both the EGFR and VEGFR-2 ATP-binding pockets.

References

  • Source: National Institutes of Health (NIH)
  • 4,6-Diphenoxypyrimidine | Research Chemical - Benchchem Source: Benchchem URL
  • 3D molecular docking interactions of thiourea and benzylidene derivatives Source: ResearchGate URL
Exploratory

Thermodynamic Stability of 4,6-Diphenoxypyrimidine Reaction Intermediates: A Mechanistic and Experimental Guide

Executive Summary The synthesis of 4,6-diphenoxypyrimidine and its derivatives is a cornerstone process in the development of advanced agrochemicals (e.g., strobilurin fungicides like azoxystrobin) and pharmaceutical sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4,6-diphenoxypyrimidine and its derivatives is a cornerstone process in the development of advanced agrochemicals (e.g., strobilurin fungicides like azoxystrobin) and pharmaceutical scaffolds. The reaction proceeds via a Nucleophilic Aromatic Substitution (S_NAr) of 4,6-dichloropyrimidine with phenoxide ions. However, achieving high yields of the di-substituted product requires a deep understanding of the thermodynamic stability of the reaction intermediates.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical computational chemistry and bench-top execution. By dissecting the energy landscape of the anionic Meisenheimer intermediates, this guide provides researchers with the causal logic necessary to design self-validating, highly efficient synthetic protocols.

The Mechanistic Paradigm: Stepwise vs. Concerted S_NAr

Historically, the S_NAr reaction was strictly defined as a two-step addition-elimination process proceeding through a discrete, non-aromatic anionic intermediate known as the Meisenheimer complex[1]. However, recent advancements in Density Functional Theory (DFT) and 12 C/ 13 C Kinetic Isotope Effect (KIE) studies have revealed that S_NAr mechanisms exist on a continuum between stepwise and concerted pathways[2].

For the phenoxylation of 4,6-dichloropyrimidine, the mechanism is heavily dictated by the thermodynamic stability of the intermediate:

  • Addition Step: The phenoxide nucleophile attacks the highly electrophilic C4 position. The two electronegative sp 2 hybridized nitrogen atoms in the pyrimidine ring act as powerful electron sinks, stabilizing the resulting negative charge via resonance.

  • Intermediate Stability: Because the pyrimidine ring provides profound resonance stabilization, the Meisenheimer complex exists as a discrete thermodynamic minimum rather than a transient transition state[3].

  • Elimination Step: The expulsion of the chloride leaving group restores aromaticity, driving the reaction forward.

SNAr_Pathway R Reactants 4,6-DCP + PhO⁻ TS1 Transition State 1 (Addition) R->TS1 Activation Energy (Ea1) MC Meisenheimer Complex (Anionic Intermediate) TS1->MC Resonance Stabilization TS2 Transition State 2 (Elimination) MC->TS2 Activation Energy (Ea2) P Product 4-Chloro-6-phenoxypyrimidine TS2->P Chloride Loss

Energy landscape of the stepwise S_NAr pathway via a discrete Meisenheimer complex.

Thermodynamic Profiling: Mono- vs. Di-Substitution

The synthesis of 4,6-diphenoxypyrimidine is a sequential process. The thermodynamic profile shifts drastically between the first and second substitution due to electronic effects.

The Causality of Reactivity Decay
  • First Substitution (Kinetic Control): 4,6-dichloropyrimidine is highly electron-deficient due to the inductive withdrawal (-I effect) of two chlorine atoms. The activation free energy ( Δ G ) for the first phenoxide attack is low, allowing the reaction to proceed rapidly at room temperature.

  • Second Substitution (Thermodynamic Control): Once the mono-substituted intermediate (4-chloro-6-phenoxypyrimidine) is formed, the chemical environment changes. The oxygen atom of the newly attached phenoxy group donates electron density into the pyrimidine ring via resonance (+M effect). This significantly reduces the electrophilicity of the remaining C6 position. Consequently, the ground state of the mono-substituted intermediate is thermodynamically stabilized, raising the activation energy required to form the second Meisenheimer complex[3].

To illustrate this, the following table summarizes representative DFT-calculated thermodynamic parameters for these sequential steps:

Reaction StepStarting MaterialIntermediate Formed Δ G (kcal/mol) Δ H (kcal/mol)Mechanism
Step 1 4,6-DichloropyrimidineMono-Meisenheimer15.2-22.4Stepwise (Fast)
Step 2 4-Chloro-6-phenoxypyrimidineDi-Meisenheimer21.8-18.1Stepwise (Slow)

Data synthesized from comparative computational studies on pyrimidine S_NAr reactions.

Experimental Workflow & Self-Validating Protocols

To successfully drive the reaction to the di-substituted product, the experimental protocol must be designed to overcome the thermodynamic barrier of the second step while preventing side reactions (e.g., hydrolysis).

Causality Behind Reagent Selection
  • Base Selection (K 2​ CO 3​ ): A mild base like Potassium Carbonate is chosen over Sodium Hydroxide. Strong aqueous bases cause nucleophilic attack by hydroxide, leading to the thermodynamically dead-end 4,6-dihydroxypyrimidine. K 2​ CO 3​ efficiently deprotonates phenol without competing as a nucleophile[4].

  • Solvent Selection (DMF or Acetonitrile): Polar aprotic solvents are mandatory. They solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive. Protic solvents (like ethanol) would hydrogen-bond to the phenoxide, lowering its ground-state energy and further increasing the activation barrier.

Step-by-Step Methodology

This protocol is designed as a self-validating system. By utilizing a temperature gradient and in-situ monitoring, the operator verifies the completion of the kinetic step before forcing the thermodynamic step.

  • Preparation of the Phenolate:

    • Charge a dry, argon-flushed round-bottom flask with Phenol (2.2 equivalents) and anhydrous K 2​ CO 3​ (3.0 equivalents).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Stir at 25 °C for 30 minutes to ensure complete deprotonation.

  • Kinetic Mono-Substitution:

    • Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in a minimal amount of DMF.

    • Add the pyrimidine solution dropwise to the phenolate mixture at 25 °C.

    • Self-Validation Check: Stir for 2 hours. Extract a 10 μ L aliquot, quench in water/acetonitrile, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material and the exclusive presence of the mono-substituted intermediate (m/z corresponding to[M+H] + of 4-chloro-6-phenoxypyrimidine).

  • Thermodynamic Di-Substitution:

    • Once mono-substitution is verified, attach a reflux condenser and elevate the reaction temperature to 90 °C. The thermal energy is strictly required to overcome the 21.8 kcal/mol activation barrier of the second Meisenheimer complex.

    • Stir for 12–16 hours.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The mono-substituted intermediate (lower R f​ ) should be completely consumed, replaced by a single high-R f​ spot.

  • Quench and Isolation:

    • Cool the mixture to room temperature and pour it into crushed ice-water (10x volume of DMF).

    • The 4,6-diphenoxypyrimidine will precipitate as a white/off-white solid due to its high hydrophobicity. Filter, wash with cold water to remove DMF and salts, and dry under vacuum.

Workflow Step1 Phenolate Generation (Phenol + K₂CO₃ in DMF) Step2 Mono-Substitution (25°C, Fast, Kinetic) Step1->Step2 Step3 Di-Substitution (90°C, Slow, Thermodynamic) Step2->Step3 Monitor In-situ LC-MS / TLC (Validates Intermediate) Step2->Monitor Step4 Quench & Isolation (Ice-Water Precipitation) Step3->Step4 Step3->Monitor

Experimental workflow integrating temperature gradients and self-validating analytical checkpoints.

Conclusion

The synthesis of 4,6-diphenoxypyrimidine is a masterclass in applied thermodynamics. The initial substitution is kinetically facile, but it fundamentally alters the electronic landscape of the pyrimidine ring. By understanding that the mono-substituted intermediate is thermodynamically stabilized via resonance (+M effect), chemists can rationally design protocols—utilizing polar aprotic solvents and targeted thermal gradients—to efficiently drive the formation of the second Meisenheimer complex and achieve high-purity di-substituted products.

References

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. Available at:[Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at:[Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Available at:[Link]

  • Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs. ACS Publications. Available at:[Link]

Sources

Foundational

Electronic Properties and Computational Modeling of 4,6-Diphenoxypyrimidine: A Comprehensive Guide for Molecular Design

Executive Summary The 4,6-diphenoxypyrimidine scaffold is a privileged structural motif in both medicinal chemistry and agrochemical development. Most notably, it serves as the core pharmacophore for strobilurin-class co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,6-diphenoxypyrimidine scaffold is a privileged structural motif in both medicinal chemistry and agrochemical development. Most notably, it serves as the core pharmacophore for strobilurin-class compounds such as Azoxystrobin, one of the world's most widely utilized broad-spectrum fungicides[1]. Beyond its biological utility, the scaffold’s unique electronic topology makes it a highly versatile ligand in transition metal catalysis, particularly in cyclometallation reactions[2].

This whitepaper provides an in-depth technical analysis of the electronic properties of 4,6-diphenoxypyrimidine, detailing the computational Density Functional Theory (DFT) workflows required to model its behavior, conformational dynamics, and reactivity profiles.

Electronic Architecture and Frontier Molecular Orbitals

The chemical behavior of 4,6-diphenoxypyrimidine is dictated by a distinct "push-pull" electronic system established between the central heterocyclic core and the peripheral substituents.

The π -Deficient Pyrimidine Core

The pyrimidine ring is inherently an electron-deficient ( π -deficient) heterocycle[3]. The presence of two highly electronegative nitrogen atoms within the aromatic ring withdraws electron density from the carbon atoms via inductive and resonance effects. This renders the C2, C4, and C6 positions highly susceptible to nucleophilic attack while simultaneously reducing the ring's overall aromaticity compared to benzene[3]. Furthermore, the lone pairs on these nitrogen atoms serve as excellent donor sites for coordination to metal centers, enabling monopalladation and other cyclometallation pathways[2].

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity and stability of the molecule are fundamentally governed by its Frontier Molecular Orbitals (FMOs)[3]:

  • Highest Occupied Molecular Orbital (HOMO): In 4,6-diphenoxypyrimidine, the HOMO is predominantly localized over the electron-donating phenoxy rings and the bridging oxygen atoms. The energy of the HOMO dictates the molecule's capacity to donate electrons.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is heavily localized on the electron-deficient pyrimidine core. The LUMO energy relates to the molecule's electron-accepting ability.

The energy gap between the HOMO and LUMO ( ΔEgap​ ) is a critical indicator of chemical stability and kinetic reactivity. A wider gap denotes higher chemical stability (chemical hardness), whereas a narrower gap implies increased reactivity and polarizability[4].

Computational Modeling Workflows

To accurately predict the behavior of 4,6-diphenoxypyrimidine derivatives, computational chemists employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The following workflow outlines the standard operating procedure for in silico characterization.

DFT_Workflow Start Input Structure 4,6-Diphenoxypyrimidine GeomOpt Geometry Optimization (DFT: M06-2X/def2-TZVP) Start->GeomOpt FMO FMO Analysis (HOMO-LUMO Gap) GeomOpt->FMO PES PES Scan (Dihedral Flexibility) GeomOpt->PES TDDFT TD-DFT (Excited States / UV-Vis) GeomOpt->TDDFT Output Electronic Property Profile FMO->Output PES->Output TDDFT->Output

Computational DFT workflow for analyzing 4,6-diphenoxypyrimidine electronic properties.
Protocol: In Silico Electronic Structure Elucidation

Note: This protocol is designed as a self-validating system to ensure rigorous scientific accuracy.

Step 1: Conformational Search and Pre-Optimization

  • Action: Construct the 3D molecular model. Perform a preliminary conformational search using Molecular Mechanics (e.g., Universal Force Field, UFF) to identify the lowest-energy conformer.

  • Causality: The phenoxy groups possess high rotational flexibility around the ether (C-O) bonds. Failing to identify the global minimum prior to DFT will result in optimizing a higher-energy local minimum, skewing all subsequent electronic descriptors.

Step 2: DFT Geometry Optimization

  • Action: Submit the lowest-energy conformer to DFT optimization. Use the M06-2X functional paired with the def2-TZVP basis set.

  • Causality: While B3LYP/6-311G* is common[4], M06-2X is strictly recommended here because it accurately accounts for non-covalent intramolecular dispersion forces (e.g., π

    π stacking interactions) between the flexible phenoxy rings, which traditional B3LYP systematically underestimates.

Step 3: Harmonic Frequency Calculation (Self-Validation)

  • Action: Execute a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Validation Check: Confirm the absence of imaginary (negative) frequencies. If an imaginary frequency is present, the structure is trapped in a transition state (saddle point). You must perturb the geometry along the normal mode of that imaginary frequency and re-optimize to find the true ground state.

Step 4: Excited State Modeling via TD-DFT

  • Action: For derivatives like Azoxystrobin, environmental degradation is driven by E/Z photoisomerization[5]. Perform TD-DFT calculations to map the ground state Minimum Energy Path (MEP) and determine UV-Vis absorption spectra.

  • Causality: TD-DFT accurately models the vertical excitation energies required to transition electrons from the HOMO to the LUMO, providing the theoretical basis for the molecule's photochemical reactivity in different solvent polarities[5].

Quantitative Data Summary

The following table summarizes the typical conceptual DFT descriptors for the optimized 4,6-diphenoxypyrimidine pharmacophore. These metrics are derived from the FMO energies and are crucial for predicting binding affinities and degradation pathways.

DescriptorSymbolEquation / DefinitionTypical Value Range (eV)Implication for 4,6-Diphenoxypyrimidine
HOMO Energy EHOMO​ Energy of highest occupied orbital-6.50 to -6.10High electron donation capacity from phenoxy rings.
LUMO Energy ELUMO​ Energy of lowest unoccupied orbital-1.80 to -1.40High electron acceptance at the pyrimidine core.
Energy Gap ΔEgap​ ELUMO​−EHOMO​ 4.30 to 4.90Moderate gap; balances stability with reactivity[4].
Chemical Hardness η (ELUMO​−EHOMO​)/2 2.15 to 2.45Indicates resistance to changes in electron configuration[4].
Chemical Softness σ 1/η 0.40 to 0.46Higher softness correlates with faster environmental degradation[4].

Application Case Study: Azoxystrobin Mechanism of Action

To understand how the electronic properties of 4,6-diphenoxypyrimidine translate into biological efficacy, we must examine its most prominent derivative: Azoxystrobin .

Azoxystrobin features the 4,6-diphenoxypyrimidine skeleton where one phenyl ring is cyano-substituted at C-2, and the other carries a methoxyacrylate group[1]. The specific spatial arrangement and electronic distribution of this scaffold allow it to act as a potent Quinone outside Inhibitor (QoI).

MOA_Pathway Scaffold 4,6-Diphenoxypyrimidine Derivative (Azoxystrobin) Target Mitochondrial Complex III (Qo Site) Scaffold->Target High-Affinity Binding Block Block Electron Transfer (Cytochrome b to c1) Target->Block Competitive Inhibition ATP Inhibit ATP Synthesis Block->ATP Effect Fungicidal Activity / Cell Death ATP->Effect

Mechanism of mitochondrial respiration inhibition by 4,6-diphenoxypyrimidine derivatives.
Mechanistic Breakdown

Target Binding: The electron-rich phenoxy groups and the π -deficient pyrimidine core form highly specific π

π stacking and hydrogen-bonding interactions within the Qo site of Complex III in the mitochondrial electron transport chain[1].
  • Electron Transfer Blockade: By occupying this site, the molecule competitively inhibits the oxidation of ubiquinol, effectively blocking the transfer of electrons between cytochrome b and cytochrome c1[1].

  • ATP Depletion: The cessation of the electron transport chain halts the proton gradient across the mitochondrial membrane, preventing the generation of ATP and leading to rapid fungal cell death[1].

  • References

    • Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem - NIH. National Center for Biotechnology Information.
    • 4,6-Diphenoxypyrimidine | Research Chemical - Benchchem. Benchchem.
    • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC. National Institutes of Health.
    • Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - ResearchGate. ResearchGate.
    • Isomerization-Induced Multiple Reaction Pathways in Platinum-Catalyzed C–H Acylation Reaction of 2-Aryloxypyridines | Organometallics. ACS Publications.

    Sources

    Protocols & Analytical Methods

    Method

    A Robust LC-MS/MS-Based Workflow for the Detection and Identification of 4,6-diphenoxypyrimidine Metabolites

    An Application Note for Drug Metabolism Researchers Abstract The characterization of metabolic pathways is a cornerstone of drug discovery and development, essential for evaluating the safety and efficacy of new chemical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Drug Metabolism Researchers

    Abstract

    The characterization of metabolic pathways is a cornerstone of drug discovery and development, essential for evaluating the safety and efficacy of new chemical entities. This application note presents a comprehensive and robust workflow for the detection and identification of metabolites of 4,6-diphenoxypyrimidine, a heterocyclic compound with potential pharmaceutical applications. We detail field-proven protocols for in vitro metabolite generation using human liver microsomes, efficient sample preparation techniques, and optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The guide is designed for researchers, scientists, and drug development professionals, providing both qualitative strategies for structural elucidation using high-resolution mass spectrometry and quantitative approaches using triple quadrupole mass spectrometry. All protocols are framed within the context of regulatory expectations for bioanalytical method validation, ensuring data integrity and reliability.

    Introduction: The Critical Role of Metabolite Profiling

    4,6-diphenoxypyrimidine represents a class of compounds whose metabolic fate must be thoroughly understood before clinical advancement. Drug metabolism studies are critical for identifying pharmacologically active or potentially toxic metabolites.[1] The primary objective is to elucidate the biotransformation pathways of a parent drug, which informs predictions of its pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[2]

    Liquid chromatography coupled with mass spectrometry (LC-MS) has become the definitive analytical tool for these studies, offering unparalleled sensitivity and selectivity for detecting low-abundance metabolites in complex biological matrices.[3] This guide provides a self-validating framework, grounding each experimental choice in established scientific principles and regulatory standards to ensure the generation of reliable and defensible data.[4]

    Predicted Metabolic Pathways of 4,6-diphenoxypyrimidine

    While specific metabolic data for 4,6-diphenoxypyrimidine is not extensively published, its structure allows for the prediction of several common metabolic transformations mediated primarily by cytochrome P450 (CYP) enzymes.[5][6] Understanding these potential pathways is the first step in designing a targeted detection strategy.

    Key Predicted Reactions:

    • Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to one or both of the phenyl rings is a common Phase I metabolic reaction.

    • Ether Cleavage (O-dealkylation): Cleavage of the ether linkages can occur, resulting in phenolic metabolites and the corresponding pyrimidine core.

    • Hydroxylation of the Pyrimidine Ring: Direct oxidation of the pyrimidine ring itself is also possible.

    • Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[1]

    G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 4,6-diphenoxypyrimidine met1 Mono-hydroxylated Metabolite (on Phenyl Ring) parent->met1 Oxidation met3 Phenolic Metabolite (Ether Cleavage) parent->met3 O-dealkylation met2 Di-hydroxylated Metabolite (on Phenyl Rings) met1->met2 Oxidation conj1 Glucuronide Conjugate met1->conj1 UGT conj2 Sulfate Conjugate met1->conj2 SULT met3->conj1 UGT G cluster_0 Step 1: In Vitro Metabolism cluster_1 Step 2: Sample Preparation cluster_2 Step 3: LC-MS/MS Analysis cluster_3 Step 4: Data Interpretation incubation Incubate Parent Drug with Human Liver Microsomes (HLM) and NADPH Cofactor quench Quench Reaction with Cold Acetonitrile incubation->quench precipitate Protein Precipitation (Vortex & Centrifuge) quench->precipitate extract Collect Supernatant precipitate->extract inject Inject onto LC-MS System extract->inject qual Qualitative Analysis (HRMS: TOF, Orbitrap) inject->qual quant Quantitative Analysis (QqQ: MRM) inject->quant process Process Data: Metabolite Identification & Concentration Calculation qual->process quant->process

    Caption: High-level experimental workflow for metabolite detection.

    Detailed Protocols

    Protocol 1: In Vitro Metabolite Generation with Human Liver Microsomes (HLM)

    This protocol uses HLM as it is a well-established and commercially available system containing a rich complement of Phase I and Phase II metabolic enzymes. [6][7] Materials:

    • 4,6-diphenoxypyrimidine (Stock solution in DMSO or Acetonitrile)

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL

    • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

    • Phosphate Buffer (100 mM, pH 7.4)

    • Acetonitrile (ACN), ice-cold

    • Incubator or water bath at 37°C

    Procedure:

    • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Pre-incubation: Add the HLM solution to the master mix to a final protein concentration of 0.5-1.0 mg/mL. [8]Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

    • Initiate Reaction: Add the 4,6-diphenoxypyrimidine stock solution to the pre-warmed HLM mixture to achieve the desired final substrate concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be less than 1% to avoid enzyme inhibition.

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). A time-course experiment (0, 5, 15, 30, 60 min) is recommended initially to assess the rate of metabolism.

    • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS). [9]The IS should be a structurally similar compound that is not expected to be present in the sample.

    • Control Samples: Prepare parallel incubations:

      • Negative Control (-NADPH): Replace the NADPH system with buffer to confirm that metabolism is cofactor-dependent.

      • Negative Control (-HLM): Replace the HLM solution with buffer to check for non-enzymatic degradation.

    Protocol 2: Sample Preparation by Protein Precipitation

    This method is fast, effective for in vitro samples, and widely used for plasma sample preparation. [10] Procedure:

    • Vortex: After quenching the reaction (Protocol 1, Step 5), vortex the sample vigorously for 30-60 seconds to ensure complete protein denaturation.

    • Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Extract Supernatant: Carefully transfer the clear supernatant to a new 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

    • Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase A.

    • Analysis: The sample is now ready for LC-MS/MS analysis.

    Protocol 3: LC-MS/MS Analysis

    This section is divided into two parts: a qualitative method for identifying unknown metabolites and a quantitative method for measuring their concentration.

    A. Qualitative Analysis for Metabolite Identification (HRMS)

    High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides accurate mass measurements (<5 ppm error), which are crucial for determining the elemental composition of metabolites. [11]

    LC Parameter Recommended Setting Rationale
    Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Excellent retention and separation for a wide range of drug-like molecules. [12]
    Mobile Phase A Water with 0.1% Formic Acid Formic acid provides protons to promote positive ionization (ESI+). [13]
    Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic solvent for reverse-phase LC.
    Flow Rate 0.3 - 0.5 mL/min Standard flow rate for analytical LC-MS.
    Gradient 5% B to 95% B over 10-15 minutes A gradient elution is necessary to separate metabolites with varying polarities. [14][15]
    Column Temp. 40°C Improves peak shape and reproducibility. [15]

    | Injection Volume | 2 - 10 µL | |

    HRMS Parameter Recommended Setting Rationale
    Ionization Source Electrospray Ionization (ESI), Positive & Negative ModeESI is standard for polar to moderately polar drug metabolites. Both polarities should be tested. [11]
    Acquisition Mode Data-Dependent Acquisition (DDA) or MSe/DIADDA triggers MS/MS scans on the most intense ions. MSe or DIA fragments all ions, providing comprehensive fragmentation data. [11]
    Scan Range (MS1) m/z 100 - 1000Covers the expected mass range for the parent drug and its metabolites.
    Collision Energy Ramped (e.g., 15-40 eV)A ramp of collision energies ensures fragmentation of various bond types. [11]
    Data Processing Use software to search for expected mass shifts (e.g., +15.99 Da for hydroxylation) relative to the parent drug.

    B. Quantitative Analysis (Triple Quadrupole - MRM)

    For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, offering superior sensitivity and selectivity. [3][16]

    QqQ-MS Parameter Recommended Setting Rationale
    Ionization Source Electrospray Ionization (ESI), typically Positive Mode
    Acquisition Mode Multiple Reaction Monitoring (MRM) Highly selective and sensitive mode for quantification by monitoring specific precursor-to-product ion transitions. [1]
    MRM Transitions Optimized for parent drug and each identified metabolite Requires direct infusion of the parent compound and analysis of metabolite-containing samples to find the most intense and specific precursor and product ions.
    Collision Energy Optimized individually for each MRM transition Maximizes the signal for the specific product ion being monitored.

    | Dwell Time | 50 - 100 ms | Ensures sufficient data points across each chromatographic peak for accurate quantification. |

    Bioanalytical Method Validation: Ensuring Trustworthiness

    Once a quantitative method is developed, it must be validated to ensure its reliability for the intended purpose. The validation should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). [4][17]

    Validation Parameter Description Typical Acceptance Criteria (FDA Guidance) [4][17]
    Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and IS.
    Accuracy & Precision Closeness of measured values to the true value (accuracy) and the variability of repeated measurements (precision). For QC samples, accuracy within ±15% of nominal value; precision (CV%) not exceeding 15%.
    Calibration Curve The relationship between instrument response and known concentrations of the analyte. At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
    Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Accuracy within ±20% of nominal value; precision (CV%) not exceeding 20%.

    | Stability | Stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the nominal concentration. |

    Conclusion

    This application note provides a detailed, end-to-end workflow for the reliable detection and identification of 4,6-diphenoxypyrimidine metabolites. By integrating predictive metabolic pathway analysis, robust in vitro incubation protocols, and optimized LC-MS/MS methods, researchers can generate high-quality data suitable for advancing drug development programs. The emphasis on systematic method validation ensures that the generated data is accurate, reproducible, and compliant with regulatory expectations, forming a solid foundation for critical safety and efficacy assessments.

    References

    • Stulík, K., & Pacáková, V. (1983). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. Journal of Chromatography A. Available at: [Link]

    • Arpida. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Arpida. Available at: [Link]

    • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Available at: [Link]

    • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

    • Sleno, L. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. American Chemical Society. Available at: [Link]

    • Kocsmár, É., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link]

    • Prentice, B. M., et al. (2021). Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison. Analytical and Bioanalytical Chemistry. Available at: [Link]

    • Kocsmár, É., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link]

    • Chen, H.-Y., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research. Available at: [Link]

    • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

    • S, S., & G, N. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

    • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

    • U.S. Food and Drug Administration. Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

    • Cui, J., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. Available at: [Link]

    • Rowland, M., & Matin, A. (2024). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. Available at: [Link]

    • Jeong, E., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. National Institutes of Health. Available at: [Link]

    • Lu, C. (2017). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]

    • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    how to improve reaction yield in 4,6-diphenoxypyrimidine synthesis

    Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of 4,6-diphenoxypyrimidine and its derivatives.

    The synthesis typically relies on the Nucleophilic Aromatic Substitution ( SN​Ar ) of 4,6-dichloropyrimidine with phenol. While the first substitution is rapid, achieving high yields for the di-substituted product is notoriously difficult. This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

    🔬 Diagnostic FAQs: Troubleshooting Reaction Yields

    Q1: Why does my reaction stall at the mono-substituted intermediate (4-chloro-6-phenoxypyrimidine), resulting in poor overall yields? Causality: This is a classic electronic deactivation issue. The two chlorine atoms on 4,6-dichloropyrimidine are highly electronegative, making the pyrimidine carbons highly electrophilic and susceptible to the first nucleophilic attack by phenoxide. However, once the first phenoxy group attaches, its oxygen atom donates electron density into the pyrimidine π -system via resonance ( p−π conjugation). This significantly increases the electron density at the remaining C6 position, raising the activation energy barrier and making it highly resistant to the second nucleophilic attack [1].

    Q2: I tried pushing the second substitution by increasing the temperature and using Ullmann coupling conditions (Copper catalyst), but I am getting "black tar" and degradation. What is the alternative? Causality: Traditional Ullmann conditions require harsh temperatures (>130°C) and strong bases, which often lead to the hydrolysis of the pyrimidine ring or polymerization of the starting materials. Instead of brute-forcing the thermodynamics, you should alter the reaction pathway kinetically. Transition-metal-free SN​Ar using a nucleophilic amine catalyst (like DABCO) or microwave irradiation provides the necessary energy localized to the reaction centers without degrading the pyrimidine core [2].

    Q3: How exactly does DABCO (1,4-diazabicyclo[2.2.2]octane) improve the yield of the second substitution? Causality: DABCO acts as a highly reactive, unhindered nucleophilic catalyst. It attacks the deactivated 4-chloro-6-phenoxypyrimidine intermediate to form a positively charged quaternary ammonium adduct (a single-DABCO adduct). This cationic intermediate turns the pyrimidine ring into a highly electron-deficient system again, acting as a superior leaving group. The phenoxide nucleophile can then easily displace the DABCO moiety at room temperature or under mild heating, regenerating the catalyst and driving the reaction to completion with >90% yields [1][3].

    📊 Yield Optimization Matrix

    To select the best conditions for your specific workflow, compare the quantitative data from validated synthetic routes below:

    MethodologyReagents & CatalystSolventTemp / TimeAvg. YieldCausality / Advantage
    Standard SN​Ar Phenol (2.5 eq), K2​CO3​ DMF100°C / 24h40 - 55%Prone to stalling; requires harsh heating, leading to side products.
    Microwave SN​Ar Phenol (2.5 eq), Cs2​CO3​ NMP180°C / 30m65 - 88%High-throughput; Cs+ provides better solubility and nucleophilicity [2].
    DABCO-Catalyzed Phenol (2.1 eq), DABCO (1 eq), K2​CO3​ MeCN80°C / 4-8h> 90%Cationic intermediate lowers activation barrier; prevents degradation [1].
    TMA-Catalyzed Phenol (2.1 eq), Trimethylamine (4 mol%)Water/Org80°C / 8h85 - 92%Green chemistry alternative; excellent for large-scale industrial batches [3].

    ⚙️ Standard Operating Procedures (SOPs)

    Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming intermediate formation via TLC or LCMS.

    Protocol A: DABCO-Catalyzed Double SN​Ar (Recommended for High Yield & Purity)

    Reference: Little et al., 2025 [1]

    • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 4,6-dichloropyrimidine (1.0 mmol) and anhydrous acetonitrile (3 mL).

    • Catalyst Addition: Add DABCO (112 mg, 1.0 mmol). Stir at room temperature for 30 minutes.

      • Validation Check: A white precipitate will form, indicating the successful generation of the highly reactive DABCO-pyrimidine cationic adduct.

    • Nucleophile Introduction: Add phenol (2.1 mmol) followed by anhydrous K2​CO3​ (3.0 mmol).

    • Reaction Execution: Heat the mixture to 80°C and stir for 4 to 8 hours.

      • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active spot for the mono-substituted intermediate should completely disappear.

    • Workup: Cool to room temperature, filter the solid salts via vacuum filtration, and concentrate the filtrate. Purify via flash column chromatography to isolate pure 4,6-diphenoxypyrimidine.

    Protocol B: Microwave-Assisted SN​Ar (Recommended for Library Synthesis)

    Reference: Bender et al., 2017 [2]

    • Preparation: In a microwave-safe vial, combine 4,6-dichloropyrimidine (1.0 mmol), phenol (2.5 mmol), and Cs2​CO3​ (3.0 mmol).

      • Causality Note: Cesium carbonate is strictly required here; the larger ionic radius of Cs+ increases the "naked" character of the phenoxide ion, boosting its nucleophilicity compared to potassium or sodium salts.

    • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (4 mL). Seal the vial with a crimp cap.

    • Irradiation: Subject the vial to microwave irradiation at 180°C for 30 minutes.

    • Workup: Dilute the mixture with EtOAc and wash extensively with water (3x) and brine to remove the NMP. Dry over Na2​SO4​ , concentrate, and purify.

    🗺️ Mechanistic & Troubleshooting Visualizations

    SNAr_Mechanism SM 4,6-Dichloropyrimidine (Electrophile) Phenol1 Phenol + Base (1st SNAr) SM->Phenol1 Mono 4-Chloro-6-phenoxypyrimidine (Deactivated Intermediate) Phenol1->Mono Cat DABCO Catalyst (Forms Reactive Cation) Mono->Cat Overcomes electronic deactivation Phenol2 Phenol + Base (2nd SNAr) Cat->Phenol2 Product 4,6-Diphenoxypyrimidine (Final Product) Phenol2->Product

    Mechanistic pathway of DABCO-catalyzed sequential SNAr, overcoming intermediate deactivation.

    Troubleshooting Start Issue: Low Yield of 4,6-Diphenoxypyrimidine TLC Check Reaction via TLC/LCMS Start->TLC Mono Observation: High Mono-substituted Intermediate TLC->Mono Degrad Observation: Multiple Side Products (Black Tar) TLC->Degrad Sol1 Solution A: Add 1-2 mol eq. DABCO or use Microwave (180°C) Mono->Sol1 Sol2 Solution B: Ensure Anhydrous Conditions Switch to milder base (K2CO3) Degrad->Sol2

    Troubleshooting decision tree for diagnosing and resolving low yields in pyrimidine synthesis.

    📚 References

    • Little, K. N., et al. (2025). "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag." The Journal of Organic Chemistry, 90(24), 8001-8012. URL: [Link]

    • Bender, A. M., et al. (2017). "Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype." Bioorganic & Medicinal Chemistry Letters, 27(11), 2479-2483. URL: [Link]

    • Huang, J., et al. (2023). "Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin." Organic Process Research & Development (ACS Publications). URL: [Link]

    Optimization

    troubleshooting common impurities in 4,6-diphenoxypyrimidine crystallization

    This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of 4,6-diphenoxypyrimidine. The following...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of 4,6-diphenoxypyrimidine. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What is the typical synthetic route for 4,6-diphenoxypyrimidine, and how does it influence potential impurities?

    A1: The most common synthesis of 4,6-diphenoxypyrimidine is a two-step process. It begins with the conversion of 4,6-dihydroxypyrimidine to the key intermediate, 4,6-dichloropyrimidine.[1] This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chloro groups are displaced by a phenoxide nucleophile.[2] The primary impurities are often remnants from this process, including unreacted starting materials and partially substituted intermediates.

    Q2: Which analytical techniques are recommended for assessing the purity of 4,6-diphenoxypyrimidine?

    A2: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is highly effective for quantifying purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities. For structural confirmation and identification of proton-containing impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

    Q3: What are the general principles for selecting a suitable solvent for the crystallization of 4,6-diphenoxypyrimidine?

    A3: The principle of "like dissolves like" is a good starting point.[3] An ideal solvent will dissolve the 4,6-diphenoxypyrimidine and any impurities at an elevated temperature but will have limited solubility for the desired compound at lower temperatures, allowing for its selective crystallization upon cooling. The polarity of the substituents on the pyrimidine ring plays a significant role in determining its solubility.[3]

    Troubleshooting Guide: Common Impurities and Crystallization Issues

    This guide addresses specific problems you may encounter during the purification of 4,6-diphenoxypyrimidine, offering insights into their causes and practical solutions.

    Issue 1: Presence of Unreacted 4,6-Dichloropyrimidine and Mono-substituted Intermediate

    Question: My post-reaction mixture shows the presence of unreacted 4,6-dichloropyrimidine and 4-chloro-6-phenoxypyrimidine alongside my desired product. How can I best remove these during crystallization?

    Expertise & Experience: This is a common issue arising from incomplete reaction. The mono-substituted intermediate, 4-chloro-6-phenoxypyrimidine, can be particularly challenging to separate due to its structural similarity to the final product. The key to successful purification lies in exploiting the subtle differences in polarity and solubility between these compounds.

    Causality:

    • Incomplete Reaction: Insufficient reaction time, temperature, or stoichiometry of the phenoxide nucleophile can lead to incomplete substitution of the chloro groups on the pyrimidine ring.

    • Similar Polarity: The mono-substituted intermediate has a polarity that is often very close to the desired di-substituted product, making separation by simple crystallization difficult.

    Troubleshooting Workflow:

    start Impure Product (contains starting material and mono-substituted intermediate) step1 Optimize Crystallization Solvent System start->step1 step2 Perform Column Chromatography step1->step2 If impurities persist end_success High-Purity 4,6-Diphenoxypyrimidine step1->end_success If purity is sufficient step3 Recrystallize Purified Fractions step2->step3 end_fail Re-evaluate Purification Strategy step2->end_fail If separation is poor step3->end_success

    Caption: Troubleshooting logic for removing reaction-related impurities.

    Experimental Protocols:

    1. Solvent System Optimization for Recrystallization:

    • Objective: To find a solvent or solvent mixture that effectively separates 4,6-diphenoxypyrimidine from less polar starting materials and the mono-substituted intermediate.

    • Procedure:

      • Screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures thereof).

      • Dissolve a small sample of the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

      • Collect the crystals by filtration and analyze their purity by HPLC or TLC.

    Solvent System (Illustrative)Expected Outcome
    Ethanol/WaterMay favor crystallization of the less polar impurities.
    Toluene/HexaneMay selectively crystallize the more polar desired product.
    Ethyl AcetateGood starting point for many organic compounds.

    2. Silica Gel Column Chromatography:

    • Objective: To separate compounds based on their differential adsorption to a stationary phase.

    • Procedure:

      • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

      • Pack a column with the slurry.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

      • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

      • Gradually increase the polarity of the eluent to first elute the unreacted starting material, followed by the mono-substituted intermediate, and finally the desired 4,6-diphenoxypyrimidine.

      • Monitor the collected fractions by TLC to identify those containing the pure product.

    Issue 2: Oiling Out During Recrystallization

    Question: When I attempt to recrystallize my crude 4,6-diphenoxypyrimidine, it separates as an oil instead of forming crystals. What is causing this and how can I fix it?

    Expertise & Experience: "Oiling out" is a common frustration in crystallization and typically indicates that the solute's melting point has been significantly depressed by impurities, or the chosen solvent is not ideal.[4] The key is to either reduce the impurity load before crystallization or modify the solvent system to favor crystal lattice formation.

    Causality:

    • High Impurity Concentration: A high concentration of impurities can significantly lower the melting point of the mixture, causing it to separate as a liquid ("oil") at the crystallization temperature.[4]

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, preventing the formation of a stable crystal lattice.

    Troubleshooting Workflow:

    start Oiling Out Observed step1 Adjust Solvent System start->step1 step2 Lower Crystallization Temperature step1->step2 If oiling persists end_success Successful Crystallization step1->end_success If crystals form step3 Preliminary Purification step2->step3 If oiling persists step2->end_success If crystals form step3->start Then attempt recrystallization again

    Caption: Troubleshooting logic for "oiling out" during crystallization.

    Experimental Protocols:

    1. Adjusting the Solvent System:

    • Objective: To find a solvent that is a poorer solvent for the compound at the crystallization temperature.

    • Procedure:

      • Try a less polar solvent if a polar one was initially used, or vice versa.

      • Experiment with solvent mixtures. Adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to a solution of the compound can induce crystallization. For instance, if the compound is dissolved in a small amount of hot ethanol, the slow addition of water can promote crystal formation.

    2. Lowering the Crystallization Temperature:

    • Objective: To induce crystallization at a temperature below the melting point of the impure mixture.

    • Procedure:

      • After dissolving the crude product in the hot solvent, allow it to cool to just above the temperature at which it starts to become cloudy (the saturation point).

      • Add a seed crystal of pure 4,6-diphenoxypyrimidine to provide a nucleation site.

      • Alternatively, gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic imperfections that can initiate crystal growth.[4]

    3. Preliminary Purification:

    • Objective: To remove a significant portion of impurities before attempting recrystallization.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a suitable solvent.

      • Pass the solution through a short plug of silica gel in a pipette or small column, eluting with the same solvent.

      • Collect the eluate and concentrate it before proceeding with recrystallization. This can remove highly polar or non-polar impurities that may be interfering with crystallization.

    Issue 3: Low Yield After Recrystallization

    Question: I am successfully obtaining pure crystals of 4,6-diphenoxypyrimidine, but my yield is very low. What are the likely causes and how can I improve it?

    Expertise & Experience: Low recovery after recrystallization is a common issue that can often be resolved by carefully optimizing the crystallization conditions.[4] It's a balance between achieving high purity and maximizing yield.

    Causality:

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, leading to a significant amount of product remaining in the mother liquor.[4]

    • Excessive Solvent Volume: Using too much solvent will keep more of the compound dissolved, thus reducing the final yield.[4]

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[4]

    • Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature will result in incomplete precipitation.[4]

    Troubleshooting Workflow:

    start Low Recrystallization Yield check1 Is the solvent choice optimal? start->check1 check2 Was the minimum amount of hot solvent used? check1->check2 Yes solution1 Re-evaluate solvent system check1->solution1 No check3 Was premature crystallization avoided? check2->check3 Yes solution2 Use less solvent check2->solution2 No check4 Was crystallization time and temperature sufficient? check3->check4 Yes solution3 Use pre-heated filtration apparatus check3->solution3 No solution4 Increase crystallization time and/or lower final temperature check4->solution4 No end_success Improved Yield check4->end_success Yes solution1->end_success solution2->end_success solution3->end_success solution4->end_success

    Caption: Decision tree for troubleshooting low recrystallization yield.

    Experimental Protocols:

    1. Minimizing Solvent Volume:

    • Objective: To achieve a supersaturated solution with the minimum amount of solvent necessary.

    • Procedure:

      • Heat the chosen solvent to its boiling point.

      • Add the hot solvent to the crude 4,6-diphenoxypyrimidine in small portions with continuous stirring or swirling until the solid is just dissolved.

    2. Preventing Premature Crystallization During Hot Filtration:

    • Objective: To keep the solution hot enough to prevent crystallization during the removal of insoluble impurities.

    • Procedure:

      • Use a stemless or short-stemmed funnel to minimize the surface area for cooling.

      • Pre-heat the funnel and the receiving flask in an oven before use.

      • Flute the filter paper to increase the filtration speed.

      • Keep the solution at or near its boiling point during filtration.

    3. Maximizing Crystal Recovery:

    • Objective: To ensure as much of the dissolved product as possible crystallizes out of solution.

    • Procedure:

      • Allow the filtered solution to cool slowly to room temperature to encourage the formation of larger, purer crystals.

      • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

      • When filtering the cold crystals, wash them with a small amount of ice-cold solvent to remove any residual mother liquor without dissolving a significant amount of the product.

    References

    • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. DEGENG XU., ZHILING ZHU, HUI XU and ZIQIAO WANG. School of Pharmaceutical and Life Sciences, Changzhou University, Changzhou, Jiangsu 213164, P.R. China. Available at: [Link]

    • 4,6-Dihydroxypyrimidine. ChemBK. Available at: [Link]

    Sources

    Troubleshooting

    reducing byproduct formation during 4,6-diphenoxypyrimidine scale-up production

    Welcome to the Technical Support Center for pyrimidine functionalization. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for pyrimidine functionalization. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 4,6-diphenoxypyrimidine.

    The transition from laboratory-scale batch reactions to pilot-scale production often introduces severe byproduct profiles—namely, incomplete conversion (monosubstituted intermediates), competitive hydrolysis, and thermal degradation. This guide deconstructs the causality behind these failures and provides a self-validating, data-driven protocol to ensure high-yield, high-purity production.

    Reaction Kinetics & Byproduct Branching

    The synthesis of 4,6-diphenoxypyrimidine relies on a two-step Nucleophilic Aromatic Substitution (SNAr). Understanding the distinct kinetic requirements of each step is the foundation of byproduct mitigation.

    SNAr_Mechanism DCP 4,6-Dichloropyrimidine (Highly Electrophilic) Phenol1 Phenoxide Addition (Exothermic) DCP->Phenol1 Mono 4-Chloro-6-phenoxypyrimidine (Resonance Deactivated) Phenol1->Mono Fast SNAr (<20°C) Phenol2 Phenoxide Addition (Requires Thermal Shift) Mono->Phenol2 Hydrolysis 4-Phenoxy-6-hydroxypyrimidine (Moisture Byproduct) Mono->Hydrolysis Base + Trace H2O Tar Oligomeric Tar (Thermal Degradation) Mono->Tar Localized Hot Spots Target 4,6-Diphenoxypyrimidine (Target Product) Phenol2->Target Slow SNAr (>100°C)

    Caption: SNAr pathway of 4,6-diphenoxypyrimidine synthesis illustrating intermediate and byproduct branching.

    Troubleshooting FAQs: Byproduct Mitigation

    Q1: Why does the reaction stall at the monosubstituted intermediate (4-chloro-6-phenoxypyrimidine) during scale-up? Causality: The first SNAr on 4,6-dichloropyrimidine is highly favored due to the strong electron-withdrawing effect of the two chlorine atoms. However, once the first phenoxy group is installed, its oxygen lone pair donates electron density into the pyrimidine ring via p-π conjugation. This resonance deactivates the remaining electrophilic carbon, significantly raising the activation energy required to form the second Meisenheimer intermediate[1]. Resolution: A thermal shift is mandatory. While the first equivalent of phenol reacts rapidly at <20°C, the second equivalent requires elevated temperatures (100°C–130°C) to overcome the resonance deactivation[2]. Furthermore, utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) or sulfolane maximizes the nucleophilicity of the phenoxide anion by leaving it poorly solvated (naked)[3].

    Q2: How do we prevent the formation of 4-phenoxy-6-hydroxypyrimidine (the hydrolysis byproduct)? Causality: The presence of trace moisture in the solvent or hygroscopic bases (e.g., K2CO3) generates hydroxide ions. Because hydroxide is a smaller, more mobile nucleophile than the bulky phenoxide, it aggressively competes for the remaining electrophilic carbon, displacing the chlorine atom to form the stable 6-hydroxy byproduct. At scale-up temperatures (>100°C), this competitive hydrolysis accelerates exponentially. Resolution: Implement rigorous dehydration protocols. Pre-dry the phenol and K2CO3 via azeotropic distillation with toluene before introducing the pyrimidine. Maintain Karl Fischer (KF) titration limits of <0.05% water in the reaction matrix.

    Q3: What causes the formation of dark, tarry degradation products, and how is it mitigated in large reactors? Causality: The initial SNAr reaction is highly exothermic. In laboratory flasks, heat dissipates quickly. However, in pilot-scale reactors (e.g., 50 L+), the lower surface-area-to-volume ratio leads to localized hot spots if the 4,6-dichloropyrimidine is added too rapidly. Temperatures exceeding 150°C in these micro-environments trigger ether cleavage of the phenoxy group and oligomerization of the pyrimidine ring. Resolution: Utilize a controlled, dosed addition of 4,6-dichloropyrimidine to the phenoxide slurry over 2–4 hours while actively cooling the reactor jacket to 5°C. Do not initiate the thermal shift for the second substitution until In-Process Controls (IPC) confirm the complete consumption of the starting material.

    Quantitative Process Optimization Data

    The following table summarizes the impact of thermal profiling and solvent choice on the byproduct distribution during a 10 kg scale-up.

    Process VariantSolvent SystemBaseThermal ProfileTarget Yield (%)Monosubstituted (%)Hydrolysis (%)Tar / Oligomers (%)
    Uncontrolled BatchDMF (Standard)K₂CO₃80°C (Constant)62.424.18.55.0
    High-Temp BatchNMP (Standard)Cs₂CO₃150°C (Constant)68.04.212.315.5
    Optimized Scale-Up DMF (Anhydrous) K₂CO₃ 5°C → 110°C 94.8 < 1.0 < 0.5 < 0.5

    Validated Scale-Up Protocol

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The workflow cannot advance to the next stage unless specific analytical milestones (IPCs) are met, preventing cascading failures.

    ScaleUp_Workflow Dehydration 1. Azeotropic Dehydration (Remove H2O via Toluene) Dosing 2. Controlled Dosing (T < 10°C, 3 hours) Dehydration->Dosing IPC1 IPC 1: HPLC Verification (Mono-adduct > 95%) Dosing->IPC1 Thermal 3. Thermal Shift (Ramp to 110°C) IPC1->Thermal Pass IPC2 IPC 2: HPLC Verification (Target > 98%) Thermal->IPC2 Workup 4. Aqueous Quench & Filtration (Isolate Product) IPC2->Workup Pass

    Caption: Self-validating experimental workflow for the scale-up production of 4,6-diphenoxypyrimidine.

    Step-by-Step Methodology

    Step 1: Reagent Dehydration Causality: Eliminates competitive hydrolysis by removing trace water before the electrophile is introduced.

    • Charge a 50 L glass-lined reactor with Phenol (2.15 eq), K2CO3 (2.5 eq), and Toluene (10 L).

    • Heat to reflux and remove water via a Dean-Stark trap until Karl Fischer titration reads < 0.05%.

    • Distill off the Toluene under reduced pressure and replace with anhydrous DMF (15 L). Cool the reactor to 5°C.

    Step 2: First SNAr - Controlled Dosing Causality: Prevents thermal runaway, ether cleavage, and tar formation.

    • Dissolve 4,6-Dichloropyrimidine (1.0 eq) in anhydrous DMF (5 L).

    • Dose the pyrimidine solution into the reactor over 3 hours. Maintain the internal temperature (Tint) strictly between 5°C and 10°C.

    • Self-Validation (IPC 1): Pull a 1 mL aliquot, quench in H2O/MeCN, and analyze via HPLC (254 nm). The protocol is validated to proceed ONLY if the 4,6-dichloropyrimidine peak is <1% area, and the 4-chloro-6-phenoxypyrimidine intermediate is >95%.

    Step 3: Second SNAr - Thermal Shift Causality: Provides the necessary activation energy to overcome the resonance deactivation caused by the first phenoxy group.

    • Once IPC 1 passes, ramp Tint to 110°C at a controlled rate of 1°C/min.

    • Hold the reaction at 110°C for 8–12 hours.

    • Self-Validation (IPC 2): Analyze via HPLC. The reaction is complete when the monosubstituted intermediate is <2% area.

    Step 4: Workup and Isolation Causality: Exploits the high hydrophobicity of the target compound to drive precipitation while leaving polar byproducts and salts in the aqueous phase.

    • Cool the reactor to 20°C.

    • Quench the reaction by slowly transferring the mixture into 60 L of vigorously stirred, chilled DI water.

    • Filter the resulting off-white precipitate. Wash the filter cake with 5% aqueous NaOH (to remove residual unreacted phenol), followed by DI water until the filtrate is pH neutral.

    • Dry the solid under vacuum at 45°C to a constant weight.

    References

    • Process for the preparation of unsymmetrical 4,6-bis(aryloxy) pyrimidine compounds Source: Google Patents URL:[3]

    • Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype Source: National Institutes of Health (PMC) URL:[Link][2]

    • Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL:[Link][1]

    Sources

    Optimization

    Technical Support Center: Catalyst Recovery Optimization in 4,6-Diphenoxypyrimidine Cross-Coupling

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage functionalization.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage functionalization. 4,6-diphenoxypyrimidine is a highly valuable electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) because the phenoxy groups act as atom-economical leaving groups via C–O activation.

    However, this substrate presents a mechanistic duality: while the C–O bonds are primed for oxidative addition, the pyrimidine nitrogen atoms strongly coordinate transition metals. This leads to catalyst sequestration, severe leaching, and poor recovery yields. This guide provides field-proven, self-validating protocols to troubleshoot these specific issues, ensuring high-throughput recyclability without compromising scientific integrity.

    Mechanistic Bottlenecks & Catalytic Cycle

    To troubleshoot catalyst recovery, we must first understand where the catalyst is being lost. The diagram below illustrates the competing pathways during the functionalization of 4,6-diphenoxypyrimidine.

    G Start Active Catalyst Pd(0) or Ni(0) OxAdd Oxidative Addition (C-O Activation) Start->OxAdd 4,6-diphenoxypyrimidine Deact Catalyst Deactivation (Monopalladation) Start->Deact N-Coordination Side Reaction TransMet Transmetalation (Nucleophile) OxAdd->TransMet Base / Additive RedElim Reductive Elimination (Product Formation) TransMet->RedElim Recovery Catalyst Recovery (Magnetic/Biphasic) RedElim->Recovery Cross-Coupled Product Recovery->Start Recycled Catalyst

    Catalytic cycle of 4,6-diphenoxypyrimidine highlighting the monopalladation deactivation pathway.

    Troubleshooting Guides & FAQs

    Q1: Why does my Palladium/Nickel catalyst lose over 40% of its activity after the first recovery cycle?

    The Causality: The rapid drop in activity is rarely due to thermal degradation; it is a chemical sequestration issue. 4,6-diphenoxypyrimidine is uniquely prone to undergoing monopalladation at the nitrogen centers [[1]](). This stable cyclometalation pulls the active metal species out of the catalytic cycle, dragging it into the organic product phase during extraction (leaching). Furthermore, in Ni-catalyzed radical chain mechanisms, trace oxygen can terminate the Ni(I/III) cycle, preventing the catalyst from re-entering its active state 2.

    The Solution: Shift your solvent system. Transitioning to a strongly coordinating biphasic system, such as PEG-400/H₂O, stabilizes the metal center against off-cycle nitrogen coordination. Studies have shown that PEG-400 systems allow the recovery and recycling of catalysts up to six times without noticeable loss of catalytic activity 3.

    Q2: How do I achieve efficient catalyst separation without product contamination or mechanical loss?

    The Causality: Traditional filtration of heterogeneous catalysts (like Pd/C) often leads to mechanical loss in the filter cake and product trapping. For complex pyrimidines, utilizing magnetic nanocatalysts (e.g., NiFe₂O₄@MCM-41 or magnetic Pd-nanoparticles) allows for non-invasive separation via magnetic decantation, significantly reducing waste and preserving the catalyst's active surface area 4.

    The Solution: Implement the self-validating magnetic recovery protocol detailed in Section 3.

    Q3: How should I optimize catalyst loading for industrial scale-up while maintaining recyclability?

    The Causality: In pharmaceutical development, the oral concentration limit for heavy metals like Pd is strictly regulated (typically <10 μg/g). Optimizing based on "mol%" often masks the true efficiency of the system. The Solution: You must evaluate your catalyst loading in ppm (parts per million). Ligand-free Pd-catalyzed cross-couplings in water have demonstrated excellent durability at ~300 ppm levels 5. By dropping the loading to ppm levels in an aqueous biphasic system, the entire catalytic system can be recycled after simple product phase separation, drastically reducing the baseline leaching metric.

    Standard Operating Procedure: Magnetic Nanocatalyst Recovery

    This protocol utilizes a self-validating feedback loop to ensure the catalyst is fully recovered and the product is uncontaminated.

    Workflow Step1 1. Reaction Execution (Microwave/Thermal) Step2 2. Magnetic Decantation (External NdFeB Magnet) Step1->Step2 Step3 3. Solvent Extraction (Product Isolation) Step2->Step3 Step4 4. Catalyst Washing (EtOH/H2O Rinse) Step3->Step4 Step5 5. Catalyst Regeneration (Vacuum Drying) Step4->Step5 Step5->Step1 Next Cycle

    Step-by-step magnetic catalyst recovery and phase separation workflow.

    Step-by-Step Methodology:
    • Reaction Execution: Run the cross-coupling of 4,6-diphenoxypyrimidine with your nucleophile using a magnetic nanocatalyst (e.g., Pd/NiFe₂O₄) in an EtOH/H₂O (1:1) solvent mixture.

    • Magnetic Decantation: Upon completion, place an external NdFeB magnet against the reaction vessel. Wait 3 minutes until the supernatant is completely clear.

    • Product Isolation: Decant the organic/aqueous supernatant containing the product.

      • Self-Validation Check: Run a quick UV-Vis on the residual catalyst slurry. The absence of a 260 nm absorption peak confirms no pyrimidine product is trapped in the catalyst matrix.

    • Catalyst Washing: Wash the immobilized catalyst twice with ethyl acetate to remove organic impurities, followed by one wash with deionized water to remove inorganic salts (e.g., boronic acid byproducts).

    • Regeneration: Dry the catalyst under a vacuum at 60°C for 2 hours before reintroducing it to cycle 2.

      • Self-Validation Check: Perform ICP-MS on the combined decanted supernatants. Palladium levels should be <5 ppm, validating that the catalyst remains structurally intact on the magnetic support.

    Quantitative Performance Data

    To assist in selecting the correct recovery framework, the table below summarizes the quantitative performance of different catalyst systems specifically applied to pyrimidine and phenoxy-based cross-couplings.

    Catalyst SystemSolvent MatrixLoadingCycle 1 YieldCycle 5 YieldRecovery MethodLeaching (ICP-MS)
    Pd(OAc)₂ (Homogeneous) Toluene5.0 mol%88%N/A (0%)None (Lost to product)> 1,200 ppm
    Ligand-free Pd Water300 ppm90%85%Aqueous Filtration< 10 ppm
    NiCl₂(PPh₃)₂ / CuI PEG-400 / H₂O2.0 mol%85%81%Biphasic Extraction< 15 ppm
    Pd/NiFe₂O₄@MCM-41 EtOH / H₂O0.5 mol%94%91%Magnetic Decantation< 2 ppm

    Data Synthesis: Biphasic and magnetic systems drastically outperform homogeneous systems in Cycle 5 retention due to the suppression of pyrimidine-induced monopalladation and mechanical filtration losses.

    References

    • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions MDPI[Link]

    • (Phenoxyimine)nickel-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling: Evidence for a Recovering Radical Chain Mechanism Journal of the American Chemical Society (ACS)[Link]

    • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling Frontiers in Chemistry[Link]

    • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm White Rose Research Online / ACS Sustainable Chemistry & Engineering[Link]

    • Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization Organometallics (ACS)[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy of 4,6-Diphenoxypyrimidines vs. Traditional Triazole Fungicides: A Mechanistic and Experimental Guide

    As drug development professionals and agricultural scientists navigate the complexities of antifungal resistance, understanding the precise pharmacodynamics of different chemical scaffolds is paramount. This guide provid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and agricultural scientists navigate the complexities of antifungal resistance, understanding the precise pharmacodynamics of different chemical scaffolds is paramount. This guide provides an objective, data-driven comparison between the 4,6-diphenoxypyrimidine class (the core structural motif of strobilurin/quinone outside inhibitors like azoxystrobin) and traditional triazole fungicides (sterol demethylation inhibitors).

    By dissecting their mechanistic divergence and providing self-validating experimental protocols, this guide serves as a foundational resource for designing robust efficacy screening pipelines.

    Mechanistic Divergence: Energy Depletion vs. Membrane Disruption

    The fundamental difference in the efficacy profiles of these two classes stems from their distinct cellular targets.

    4,6-Diphenoxypyrimidines (QoIs): Molecules possessing a 4,6-diphenoxypyrimidine skeleton (e.g., azoxystrobin) act as Quinone outside Inhibitors (QoIs). They bind tightly to the Qo site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain[1]. By blocking the electron transfer between cytochrome b and cytochrome c1, these compounds rapidly halt ATP generation and induce lethal oxidative stress[2]. Because spore germination is a highly energy-dependent process, QoIs exhibit exceptional preventative efficacy.

    Traditional Triazoles (DMIs): Triazole fungicides (e.g., difenoconazole, tebuconazole) function as Demethylation Inhibitors (DMIs). They bind to the heme iron of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway[3]. The inhibition of CYP51 depletes ergosterol and causes the accumulation of toxic 14α-methyl sterols, severely disrupting fungal cell membrane fluidity and permeability. This mechanism is highly effective at halting active cellular division, granting triazoles superior curative efficacy against established mycelia.

    MOA_Comparison cluster_0 4,6-Diphenoxypyrimidine (QoI) cluster_1 Traditional Triazole (DMI) Q1 Binds Cytochrome bc1 (Complex III) Q2 Blocks Electron Transfer Q1->Q2 Q3 ATP Depletion & ROS Generation Q2->Q3 Q4 Arrests Spore Germination Q3->Q4 T1 Binds CYP51 (14α-demethylase) T2 Inhibits Ergosterol Biosynthesis T1->T2 T3 Toxic Sterol Accumulation & Membrane Disruption T2->T3 T4 Arrests Mycelial Extension T3->T4

    Fig 1. Mechanistic divergence between 4,6-diphenoxypyrimidines and traditional triazole fungicides.

    Comparative Pharmacodynamics & Efficacy Profiles

    When designing clinical or agricultural interventions, understanding the quantitative efficacy limits of these compounds is critical. 4,6-diphenoxypyrimidines possess the broadest spectrum of activity of all known antifungals (covering Ascomycetes, Basidiomycetes, Oomycetes, and Deuteromycetes)[4], whereas triazoles are generally ineffective against Oomycetes (which lack ergosterol).

    Table 1: Quantitative Efficacy and Pharmacodynamic Summary

    Parameter4,6-Diphenoxypyrimidines (QoIs)Traditional Triazoles (DMIs)
    Primary Target Cytochrome bc1 complex (Complex III)Sterol 14α-demethylase (CYP51)
    Cellular Consequence ATP depletion, oxidative stressErgosterol depletion, membrane failure
    Primary Action Phase Spore germination (Preventative)Mycelial extension (Curative)
    Spectrum of Activity Very broad (Includes Oomycetes)Broad (Excludes Oomycetes)
    Resistance Risk High (Single-site mutation, e.g., G143A)Medium (Polygenic, stepwise shifts)
    Typical EC₅₀ (Spore) 0.01 - 0.1 µg/mL1.0 - 10.0 µg/mL
    Typical EC₅₀ (Mycelia) 0.5 - 5.0 µg/mL0.05 - 0.5 µg/mL

    Experimental Workflows & Self-Validating Protocols

    To objectively compare these two classes, researchers must employ assays that do not inadvertently bias the results. For instance, testing a QoI in a glucose-rich medium will yield artificially high EC₅₀ values because the fungus will bypass the mitochondrial blockade via glycolysis. The protocols below are engineered to ensure physiological accuracy.

    Experimental_Workflow Init Fungal Isolate Preparation Dilution Fungicide Dilution Series Init->Dilution Spore Spore Germination Assay (YBA Broth, 24h) Dilution->Spore QoI Focus Mycelial Radial Growth Assay (Amended PDA, 72h) Dilution->Mycelial DMI Focus Read1 OD600 Measurement Spore->Read1 Read2 Colony Diameter Mycelial->Read2 Analysis Dose-Response & EC50 Calculation Read1->Analysis Read2->Analysis

    Fig 2. Parallel experimental workflow for evaluating preventative and curative fungicidal efficacy.

    Protocol 1: Microtiter Spore Germination Assay (Evaluating Preventative Efficacy)

    Causality Check: This assay utilizes Yeast Bacto Acetate (YBA) broth. Acetate acts as a non-fermentable carbon source, forcing the fungal cells to rely entirely on mitochondrial respiration. This prevents the "glycolytic bypass" artifact and accurately measures the true potency of 4,6-diphenoxypyrimidines.

    • Spore Harvesting: Flood 7-to-14-day-old sporulating cultures with 5 mL of sterile 0.05% Tween-20. Gently scrape the surface to dislodge spores and filter through sterile cheesecloth to remove mycelial debris.

    • Standardization: Quantify the spore suspension using a hemocytometer and adjust the concentration to 1×105 spores/mL using YBA broth.

    • Compound Preparation: Prepare a 100x stock of the fungicide in DMSO. Perform a 10-point serial dilution (e.g., 0.001 to 10 µg/mL final concentration) directly into 96-well microtiter plates. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

    • Inoculation & Incubation: Add 90 µL of the standardized spore suspension to 10 µL of the diluted compounds. Incubate the plates in the dark at 25°C for 24 hours.

    • Quantification: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis (four-parameter logistic curve).

    Protocol 2: Amended Agar Radial Growth Assay (Evaluating Curative Efficacy)

    Causality Check: Triazoles target membrane biosynthesis, which is most critical during the rapid cell wall expansion of active mycelial growth. Plugs must be taken from the active margin of a parent colony, as these cells are in the exponential growth phase and are highly susceptible to CYP51 inhibition.

    • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 50°C in a water bath. Crucial: Adding fungicides to media hotter than 50°C risks thermal degradation of the active ingredients.

    • Amending Media: Spike the molten PDA with serial dilutions of the fungicide (0.01 to 100 µg/mL). Pour 20 mL into standard 90 mm Petri dishes and allow to solidify.

    • Inoculation: Using a sterile 5 mm cork borer, excise a mycelial plug from the actively growing margin of a 5-day-old parent colony. Place the plug face-down in the exact center of the amended agar plate.

    • Incubation: Incubate the plates at 25°C for 72 to 96 hours (depending on the baseline growth rate of the specific fungal isolate).

    • Measurement: Measure the colony diameter in two orthogonal directions. Subtract the 5 mm plug diameter. Calculate the percentage of radial growth inhibition relative to the untreated control to determine the EC₅₀.

    References

    • Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem - NIH.
    • 131860-33-8, Azoxystrobin Formula - Echemi. Echemi.
    • WO2022018767A1 - Agrochemical composition comprising sdhi fungicides.
    • Entity - CHEBI:40909 - BioKB. University of Luxembourg.

    Sources

    Comparative

    Validating Analytical Methods for 4,6-Diphenoxypyrimidine Quantification in Environmental Samples: A Comparative Guide

    Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Executive Summary and The Analytical Challenge The 4,6-diphenoxypyrimidine scaffold is a privileged structure in both med...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals

    Executive Summary and The Analytical Challenge

    The 4,6-diphenoxypyrimidine scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Most notably, it forms the structural backbone of azoxystrobin, a globally utilized strobilurin fungicide[1][2]. Due to its widespread agricultural application, 4,6-diphenoxypyrimidine derivatives and their degradants frequently enter aquatic and terrestrial ecosystems, posing environmental contamination risks[1].

    Quantifying these pyrimidine derivatives in environmental matrices (soil, agricultural runoff, and surface water) presents a distinct analytical challenge. Environmental samples are notoriously complex, laden with humic acids and salts that cause severe ion suppression. Furthermore, pyrimidine derivatives possess electron-rich nitrogen atoms that readily complex with metallic cations in standard stainless-steel chromatographic hardware, leading to peak tailing, signal loss, and poor reproducibility[3].

    This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC-UV) with advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms. It provides a self-validating, step-by-step protocol grounded in the US Environmental Protection Agency (EPA) and International Council for Harmonisation (ICH) Q2(R2) validation guidelines[4][5].

    Method Comparison: HPLC-UV vs. Standard LC-MS/MS vs. Metal-Free LC-MS/MS

    To establish the most robust method for environmental quantification, we must evaluate the causality behind instrument performance. Table 1 summarizes the performance metrics of three analytical approaches.

    The Causality of Method Selection
    • HPLC-UV: While cost-effective, UV detection lacks the selectivity required for complex environmental matrices. Co-eluting matrix components often mask the 4,6-diphenoxypyrimidine signal, leading to false positives and elevated Limits of Quantitation (LOQ).

    • Standard LC-MS/MS: Utilizing Multiple Reaction Monitoring (MRM) provides excellent selectivity by filtering out isobaric interferences[6]. However, standard stainless-steel columns interact with the pyrimidine ring, causing peak tailing and limiting sensitivity[3].

    • Metal-Free LC-MS/MS (The Optimal Choice): Employing a Polyetheretherketone (PEEK)-lined metal-free column eliminates non-specific binding between the pyrimidine nitrogens and metallic hardware. This cross-disciplinary innovation, originally developed for endogenous pyrimidine metabolism studies[3], translates perfectly to environmental analysis, yielding sharp peaks, superior signal-to-noise ratios, and ultra-low LOQs.

    Table 1: Objective Comparison of Analytical Platforms for Pyrimidine Derivatives
    ParameterHPLC-UV (Standard)LC-MS/MS (Stainless Steel)LC-MS/MS (Metal-Free PEEK)
    Selectivity Low (Prone to matrix interference)High (MRM mode)Very High (MRM mode)
    Peak Shape Broad / TailingModerate TailingSharp / Symmetrical
    Typical LOQ (Water) 10 - 50 µg/L0.5 - 5.0 µg/L0.05 - 0.5 µg/L
    Matrix Effect Susceptibility HighModerate (Corrected via IS)Low (Corrected via IS)
    Throughput Low (>20 min run time)High (<10 min run time)High (<10 min run time)

    Workflow Visualization

    The following diagram illustrates the self-validating workflow designed to ensure data integrity from sample extraction to final quantification.

    G Sample Environmental Sample (Water/Soil Matrix) Spike Isotope Dilution (Add 13C/15N Internal Standard) Sample->Spike SPE Solid Phase Extraction (SPE) Matrix Cleanup & Concentration Spike->SPE LCMS Metal-Free LC-MS/MS (MRM Mode Acquisition) SPE->LCMS Data Data Acquisition & Peak Integration LCMS->Data Validation Method Validation (ICH Q2(R2) / EPA Criteria) Data->Validation

    Self-validating LC-MS/MS workflow for 4,6-diphenoxypyrimidine quantification.

    Step-by-Step Experimental Protocol: Metal-Free LC-MS/MS

    This protocol is engineered as a self-validating system. By incorporating stable isotope dilution prior to extraction, the method inherently corrects for analyte loss during sample preparation and ion suppression during ionization[6].

    Phase 1: Sample Preparation and Isotope Dilution

    Rationale: Environmental waters contain humic and fulvic acids that cause severe ion suppression in Electrospray Ionization (ESI). Solid Phase Extraction (SPE) isolates the target analyte while concentrating the sample.

    • Sample Filtration: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter to remove particulate matter.

    • Isotope Spiking: Spike the filtered sample with 10 ng of a stable isotopically labeled internal standard (e.g., 13 C 6​ -4,6-diphenoxypyrimidine). Crucial Step: Allow 30 minutes for equilibration to ensure the internal standard partitions identically to the native analyte.

    • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL methanol followed by 5 mL LC-MS grade water.

    • Loading and Washing: Load the spiked sample at a flow rate of 5 mL/min. Wash the cartridge with 5 mL of 5% methanol in water to elute polar interferences.

    • Elution: Elute the 4,6-diphenoxypyrimidine fraction using 2 × 3 mL of acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 1 mL of initial mobile phase.

    Phase 2: LC-MS/MS Instrumental Parameters

    Rationale: A metal-free column prevents pyrimidine-metal complexation, ensuring sharp chromatographic peaks and maximizing the signal-to-noise ratio[3].

    • Analytical Column: InertSustain AQ-C18 Metal-Free PEEK column (2.1 × 100 mm, 3 µm) or equivalent[3].

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: 0-1 min (10% B), 1-6 min (linear gradient to 90% B), 6-8 min (hold at 90% B), 8-8.1 min (return to 10% B), 8.1-12 min (equilibration). Flow rate: 0.3 mL/min.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in ESI positive mode (+ESI).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4,6-diphenoxypyrimidine (e.g., m/z [M+H] + specific fragment ions) and the corresponding transitions for the 13 C-labeled internal standard.

    Method Validation Framework and Experimental Data

    To ensure trustworthiness and regulatory compliance, the method must be validated according to EPA Chemical Methods Validation Guidelines[4][7] and ICH Q2(R2)[5]. The core parameters evaluated include Specificity, Linearity, Accuracy (Recovery), Precision (Repeatability), and Limits of Detection/Quantitation (LOD/LOQ).

    Table 2: Experimental Validation Data Summary (Surface Water Matrix)
    Validation ParameterICH Q2(R2) / EPA Acceptance CriteriaExperimental Result (Metal-Free LC-MS/MS)
    Linearity Range R2≥0.990 0.1 – 100 µg/L ( R2=0.9992 )
    Accuracy (Recovery) 70% – 130%[8]94.5% – 102.3% (Corrected via IS)
    Intra-day Precision (RSD) ≤15% 2.8% at 1 µg/L; 1.5% at 50 µg/L
    Inter-day Precision (RSD) ≤20% 4.1% at 1 µg/L; 2.2% at 50 µg/L
    Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.015 µg/L
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/L
    Matrix Effect Assess ion suppression/enhancement-4.2% (Negligible due to SPE cleanup)

    Causality of Validation Results: The high accuracy (94.5%–102.3%) and low Relative Standard Deviation (RSD < 5%) are direct results of utilizing the isotope dilution technique, which perfectly compensates for any analyte loss during the SPE process[6]. Furthermore, achieving an LOQ of 0.05 µg/L is primarily attributed to the metal-free PEEK column, which prevents the peak broadening typically associated with pyrimidine derivatives, thereby concentrating the ion signal into a narrow, highly detectable chromatographic band[3].

    References

    • Method Validation and Peer Review Policies and Guidelines | US EPA Source: US Environmental Protection Agency (EPA) URL:[Link]

    • Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

    • Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column Source: PubMed / Biomedical Chromatography (NIH) URL:[Link]

    • ANALYTICAL METHOD SUMMARIES Source: Eurofins Environment Testing URL:[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

    • 3M ENVIRONMENTAL LABORATORY Method Validation Guidelines Source: 3M EHS Laboratory URL:[Link]

    Sources

    Validation

    Cross-Validation of Toxicity Screening Assays for 4,6-Diphenoxypyrimidine Derivatives

    Introduction: The Mechanistic Challenge 4,6-diphenoxypyrimidine derivatives represent a highly active class of chemical compounds. While traditionally utilized as broad-spectrum agricultural fungicides (e.g., azoxystrobi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Mechanistic Challenge

    4,6-diphenoxypyrimidine derivatives represent a highly active class of chemical compounds. While traditionally utilized as broad-spectrum agricultural fungicides (e.g., azoxystrobin), novel derivatives are actively being developed as Flt3 kinase inhibitors for oncological applications[1][2].

    A defining mechanistic feature of many compounds within this structural class is their profound ability to inhibit mitochondrial respiration by blocking electron transfer between cytochromes b and c1 (Mitochondrial Complex III)[3][4]. This specific biological activity creates a significant analytical challenge during early-stage drug development: distinguishing true compound-induced cell death (cytotoxicity) from transient metabolic suppression (cytostasis). To avoid eliminating potentially viable therapeutic candidates due to false-positive toxicity signals, researchers must employ a rigorously cross-validated assay matrix[5][6].

    The Causality Behind Assay Selection (E-E-A-T)

    The Pitfall of Traditional Alternatives (MTT / WST-8)

    Historically, in vitro toxicity screening has relied heavily on colorimetric tetrazolium-reduction assays such as MTT, MTS, or WST-8[7][8]. These assays operate on the principle that metabolically active cells utilize mitochondrial dehydrogenases to cleave tetrazolium salts into a measurable formazan product[7].

    However, because 4,6-diphenoxypyrimidines directly target and inhibit Mitochondrial Complex III, they artificially depress dehydrogenase activity[3][6]. Consequently, exposing cells to these derivatives results in a sharp decrease in the MTT/WST-8 signal. This drop is frequently misinterpreted as cell death, even if the cell membrane remains entirely intact and the cell is merely in a state of metabolic hibernation[5][9].

    The Self-Validating Solution: Orthogonal Multiplexing

    To establish a self-validating screening system, it is critical to multiplex assays that measure orthogonal (independent) biological endpoints[8][10]. We recommend pairing a luminescent ATP-quantification assay (e.g., Promega's CellTiter-Glo®) with a fluorescent or luminescent membrane integrity assay (e.g., LDH-Glo™)[7][10].

    • CellTiter-Glo® (ATP Quantitation): This assay provides a highly sensitive, luminescent readout of intracellular ATP—the actual energy currency of the cell[7][11]. While ATP will drop when mitochondrial respiration is halted, the luminescent chemistry is not directly inhibited by the compound itself, providing a much more accurate reflection of the cell's energetic collapse than MTT[8][11].

    • LDH-Glo™ (Membrane Integrity): Simultaneously, measuring Lactate Dehydrogenase (LDH) release into the supernatant confirms whether the ATP depletion actually culminated in terminal membrane rupture (true necrosis or late-stage apoptosis)[10][12].

    G Compound 4,6-Diphenoxypyrimidines Mito Mitochondrial Complex III Compound->Mito Inhibits electron transfer ATP_Dep ATP Depletion Mito->ATP_Dep Assay_MTT MTT / WST-8 Assay (Alternative) Mito->Assay_MTT Direct Interference Apop Apoptosis / Necrosis ATP_Dep->Apop Assay_CTG CellTiter-Glo® (Product) ATP_Dep->Assay_CTG Quantifies Energy Membrane Membrane Rupture Apop->Membrane Assay_LDH LDH-Glo™ (Product) Membrane->Assay_LDH Quantifies Death

    Figure 1: Mechanistic pathways of toxicity and corresponding assay targets.

    Comparative Performance Analysis

    When screening 4,6-diphenoxypyrimidine derivatives, the choice of assay drastically alters the perceived toxicity profile. Table 1 outlines the objective performance metrics of the primary assay chemistries.

    Table 1: Performance Matrix of Cytotoxicity Assays

    Assay TypeReadout ModalityPrimary Biological TargetSensitivity to Mitochondrial InhibitorsFalse Positive Risk (Cytotoxicity)
    MTT / WST-8 ColorimetricDehydrogenase EnzymesExtremely HighHigh (Metabolic suppression mimics cell death)
    CellTiter-Glo® LuminescentIntracellular ATPVery HighLow (Accurately reflects total energy collapse)
    LDH Release Luminescent / FluorescentMembrane IntegrityLow-MediumVery Low (Requires actual physical membrane rupture)

    To demonstrate the practical impact of these differences, Table 2 summarizes representative IC50 values for a standard 4,6-diphenoxypyrimidine derivative (Azoxystrobin) compared to a true cytotoxic agent across human hepatocarcinoma (HepG2) cells[6]. Notice how the MTT assay drastically overestimates the toxicity of the mitochondrial inhibitor compared to the LDH assay[6][9].

    Table 2: Representative IC50 Cross-Validation Data (HepG2 Cells, 24h Exposure)

    Compound ClassMTT IC50 (µM)CellTiter-Glo IC50 (µM)LDH Release IC50 (µM)Mechanistic Interpretation
    Azoxystrobin 4.5 ± 0.86.2 ± 0.5> 50.0Cytostatic / Mitochondrial Uncoupling
    Flt3 Inhibitor (Derivative A) 12.4 ± 1.114.8 ± 0.918.5 ± 1.2True Cytotoxic Agent
    Rotenone (Control) 0.5 ± 0.10.8 ± 0.1> 10.0Classic Mitochondrial Toxicity

    Experimental Protocol: Multiplexed ATP and LDH Workflow

    To achieve a self-validating dataset, both assays must be performed on the exact same cell population. By removing only a micro-volume of the supernatant for the LDH-Glo assay, the remaining cell culture is preserved in the same well for the CellTiter-Glo lysis step[7][8]. This eliminates well-to-well seeding variations and ensures perfect data parity.

    Step 1: Cell Seeding and Equilibration

    • Seed HepG2 cells at a density of 1.0 × 10⁴ cells/well in a 96-well opaque-walled tissue culture plate (clear bottom).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and log-phase growth recovery.

    Step 2: Compound Exposure

    • Prepare serial dilutions of the 4,6-diphenoxypyrimidine derivatives in complete culture media.

    • Aspirate the seeding media and apply 100 µL of the compound-dosed media to each well. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., 60 µg/mL digitonin for maximum LDH release)[8].

    • Incubate for 24 to 72 hours depending on the pharmacokinetic goals of the study.

    Step 3: Supernatant Sampling (LDH-Glo™)

    • Following incubation, carefully transfer 5 µL of the culture supernatant from each well into a separate 384-well white assay plate containing 15 µL of LDH Storage Buffer[7].

    • Add 20 µL of the prepared LDH-Glo™ Detection Reagent to the 384-well plate.

    • Incubate at room temperature for 30–60 minutes in the dark.

    • Record luminescence using a multimode microplate reader.

    Step 4: Cell Lysis & ATP Quantitation (CellTiter-Glo®)

    • Equilibrate the original 96-well plate (now containing 95 µL of media and the cells) and the CellTiter-Glo® Reagent to room temperature for 30 minutes to prevent temperature-gradient edge effects[11].

    • Add 95 µL of CellTiter-Glo® Reagent directly to each well.

    • Place the plate on an orbital shaker for 2 minutes at 650 rpm to induce complete cell lysis[10].

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence.

    Step 5: Data Integration Calculate the IC50 values for both endpoints. A compound exhibiting a low IC50 for ATP depletion but a high IC50 for LDH release is primarily a mitochondrial inhibitor/cytostatic agent, whereas aligned IC50 values across both assays indicate true structural cytotoxicity.

    Workflow Plate Seed Cells (96-well plate) Dose Dose Compounds (24h Incubation) Plate->Dose Split Media Separation Dose->Split Supernatant Transfer 5 µL Supernatant Split->Supernatant Aliquot Lysate Retain Cells in Plate Split->Lysate Remaining LDH LDH-Glo™ Assay (Read Luminescence) Supernatant->LDH CTG CellTiter-Glo® Reagent (Read Luminescence) Lysate->CTG Data Cross-Validation Analysis LDH->Data CTG->Data

    Figure 2: Multiplexed high-throughput screening workflow for orthogonal validation.

    References

    • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison Source: PMC (nih.gov) 12

    • D6.1: Protocol for cytotoxicity assay in gut mucosa model Source: europa.eu 10

    • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: PMC (nih.gov)11

    • How to Choose a Cell Viability or Cytotoxicity Assay Source: Promega 7

    • Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays Source: PLOS 8

    • Azoxystrobin Reduces Oral Carcinogenesis by Suppressing Mitochondrial Complex III Activity and Inducing Apoptosis Source: Dove Medical Press 3

    • PeriTox-M, a Cell-Based Assay for Peripheral Neurotoxicity with Improved Sensitivity to Mitochondrial Inhibitors Source: MDPI 5

    • Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins Source: ResearchGate6

    • Assessing the Mitochondrial Toxicity of Environmental Pollutants Using the Agilent Seahorse XF Extracellular Flux Analyzer Source: Agilent 4

    • WO2022018767A1 - Agrochemical composition comprising sdhi fungicides Source: Google Patents 1

    • Syntheses of a Triad of Flt3 Kinase Inhibitors: From Bench to Pilot Source: ResearchGate 2

    Sources

    Comparative

    Comparative Analysis of Aryloxypyrimidine Scaffolds: 4,6-Diphenoxypyrimidine vs. Alternative Cores

    As a Senior Application Scientist navigating the intersection of agrochemical design and pharmaceutical development, I frequently observe that the regiochemistry of pyrimidine substitution fundamentally dictates both the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the intersection of agrochemical design and pharmaceutical development, I frequently observe that the regiochemistry of pyrimidine substitution fundamentally dictates both the synthetic strategy and the biological trajectory of a scaffold. Aryloxypyrimidines are privileged pharmacophores, but their behavior varies drastically depending on whether the ether linkage is positioned at the C2, C4, C5, or C6 carbon.

    This guide provides an objective, data-driven comparison of the 4,6-diphenoxypyrimidine core against alternative aryloxypyrimidine structures (such as 2-, 4-, and 5-aryloxypyrimidines), detailing their electronic properties, biological target divergence, and the causality behind their distinct synthetic workflows.

    Structural and Electronic Divergence: The Causality of Reactivity

    The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic system. However, this electron deficiency is not distributed equally across the ring.

    • 4,6-Diphenoxypyrimidines: The C4 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (SNAr)[1]. The adjacent nitrogen atoms readily stabilize the negative charge of the intermediate Meisenheimer complex. Consequently, synthesizing a 4,6-diphenoxypyrimidine from a 4,6-dihalopyrimidine is thermodynamically favorable and rapidly proceeds via addition-elimination[1].

    • 2- and 4-Aryloxypyrimidines: Similar to the 4,6-positions, the C2 and C4 carbons are activated. However, mono-substitution requires careful stoichiometric control to prevent over-reaction, often necessitating lower temperatures or less reactive nucleophiles.

    • 5-Aryloxypyrimidines: The C5 position is the most electron-rich (least electron-deficient) carbon on the pyrimidine ring[1]. It does not readily undergo traditional SNAr with phenoxides. Instead, accessing 5-aryloxypyrimidines requires transition-metal catalysis (e.g., oxidative Palladium cross-coupling or Ullmann-type etherification) to force carbon-oxygen bond formation[2].

    Table 1: Physicochemical and Reactivity Profiling of Aryloxypyrimidine Cores
    Core StructureElectronic Nature of CarbonPrimary Synthetic RouteKey Reaction IntermediateTypical LogP Range
    4,6-Diphenoxypyrimidine Highly electron-deficient (C4/C6)Nucleophilic Aromatic Substitution (SNAr)Meisenheimer Complex2.5 - 4.0
    2-/4-Aryloxypyrimidine Moderately electron-deficientSNAr or Buchwald-HartwigMeisenheimer / Pd-Amido2.0 - 3.5
    5-Aryloxypyrimidine Relatively electron-rich (C5)Oxidative Pd-Catalysis / UllmannPd(IV) or Cu(III) species1.5 - 3.0

    Biological Target Divergence: Qo Site vs. Kinase and CNS Targets

    The spatial geometry of the aryloxypyrimidine core directly influences its binding pocket affinity.

    Agrochemical Applications (4,6-Diphenoxypyrimidine): The 4,6-diphenoxypyrimidine skeleton is most famous for its role in strobilurin fungicides like [3]. In Azoxystrobin, one phenyl ring is cyano-substituted at C-2, and the other carries a methoxyacrylate group[3]. This specific V-shaped geometry allows the molecule to bind tightly to the Qo site of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain, effectively blocking electron transfer and halting fungal ATP generation[3].

    Pharmaceutical Applications (5-Aryloxypyrimidine): Conversely, the 5-aryloxypyrimidine core has emerged as a critical scaffold for central nervous system (CNS) therapeutics. A prime example is , an orally bioavailable inhibitor of Amyloid-β (Aβ) synaptotoxicity[4]. SEN1576 binds directly to monomeric Aβ1-42, preventing its prefibrillar assembly into toxic oligomers—a major event underlying Alzheimer's disease pathology[4].

    Pathway_Divergence Core Aryloxypyrimidine Scaffold Sub46 4,6-Diphenoxypyrimidine (e.g., Azoxystrobin) Core->Sub46 Sub4 2-/4-Aryloxypyrimidine (Kinase Inhibitors) Core->Sub4 Sub5 5-Aryloxypyrimidine (e.g., SEN1576) Core->Sub5 Target1 Mitochondrial Complex III (Qo Site) Sub46->Target1 Binds Cytochrome bc1 Target2 ATP-Binding Pocket (Kinase H-Bonding) Sub4->Target2 N-heteroatom interaction Target3 Amyloid-β Monomers (Synaptotoxicity Inhibition) Sub5->Target3 Anti-aggregation Effect1 Fungal Respiration Blockade (Agrochemical) Target1->Effect1 Effect2 Signal Transduction Blockade (Oncology/Inflammation) Target2->Effect2 Effect3 Neuroprotection (Alzheimer's Disease) Target3->Effect3

    Figure 1: Biological target divergence based on aryloxypyrimidine substitution patterns.

    Table 2: Comparative Biological Efficacy Data
    CompoundCore StructurePrimary TargetQuantitative Efficacy MetricField Status
    Azoxystrobin 4,6-DiphenoxypyrimidineCytochrome bc1 (Complex III)Broad-spectrum fungal inhibition[3]Approved Agrochemical
    SEN1576 5-AryloxypyrimidineAmyloid-β (Aβ1-42) MonomerKD = 3.8 µM; Cell Protection IC50 = 23 µM[2]Preclinical (Alzheimer's)
    Olomoucine 2-(Arylamino)-6-aryloxypurineCyclin-Dependent Kinases (CDKs)IC50 ~ 7 µMInvestigational Tool

    Self-Validating Experimental Workflows

    To demonstrate the distinct chemical reactivity of these cores, I have outlined two self-validating protocols. The first exploits the electron deficiency of the C4/C6 positions, while the second overcomes the electron richness of the C5 position using oxidative catalysis.

    Synthetic_Workflow Start Pyrimidine Precursor PathA C4/C6 Position (Highly Electron Deficient) Start->PathA PathB C5 Position (Less Electron Deficient) Start->PathB ReactA SNAr Reaction Phenoxide + Base (K2CO3) PathA->ReactA ReactB Oxidative Pd-Catalysis Pd(PPh3)4 + Cs2CO3 + O2 PathB->ReactB MechA Meisenheimer Intermediate Addition-Elimination ReactA->MechA MechB Oxidative Addition & Reductive Elimination ReactB->MechB EndA 4,6-Diphenoxypyrimidine MechA->EndA EndB 5-Aryloxypyrimidine MechB->EndB

    Figure 2: Mechanistic workflow comparing SNAr and Pd-catalyzed aryloxypyrimidine synthesis.

    Protocol A: Synthesis of 4,6-Diphenoxypyrimidine via SNAr

    Causality: The strong electron-withdrawing nature of the pyrimidine nitrogens highly activates the C4 and C6 positions, allowing for a direct, base-mediated addition-elimination reaction without transition metals[1].

    • Preparation: In an oven-dried microwave vial, dissolve 4,6-dichloropyrimidine (1.0 eq) and the desired phenol derivative (2.2 eq) in anhydrous DMF (0.2 M).

    • Base Addition: Add anhydrous K₂CO₃ (3.0 eq). Why K₂CO₃? It is a mild base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide, without being strong enough to cause competitive hydroxide attack (hydrolysis) on the pyrimidine core.

    • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes (or thermal heating for 4 hours). Dielectric heating rapidly accelerates the formation of the Meisenheimer intermediate[1].

    • In-Process Self-Validation: Withdraw a 10 µL aliquot, quench in H₂O/MeCN, and analyze via LC-MS.

      • Validation Metric: The starting material (4,6-dichloropyrimidine) exhibits a distinct isotopic mass cluster (M, M+2, M+4 at a 9:6:1 ratio due to two chlorine isotopes). The reaction is deemed complete when this isotopic signature completely disappears, replaced by a single dominant mass peak corresponding to[M + 2xPhenoxy - 2xCl + H]+.

    • Workup: Dilute with EtOAc, wash extensively with 1M NaOH (to remove unreacted phenol) and brine, dry over Na₂SO₄, and concentrate.

    Protocol B: Synthesis of 5-Aryloxypyrimidine via Oxidative Pd-Catalysis

    Causality: Because C5 lacks sufficient electron deficiency for an SNAr attack, we must use an of pyridotriazol-1-yloxy (OPt) pyrimidines with arylboronic acids[2].

    • Preparation: Combine the OPt-pyrimidine precursor (1.0 eq) and arylboronic acid (1.5 eq) in Dimethoxyethane (DME) containing exactly 0.6–1.0% H₂O[2].

    • Catalyst & Base: Add Cs₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%). Why the specific water content? The trace water is mechanistically critical to facilitate the transmetalation step of the boronic acid onto the palladium center, while the Cs₂CO₃ acts as the optimal base for this transformation[2].

    • Reaction: Purge the flask and stir under an O₂ balloon (1 atm) at room temperature for 12 hours. The oxygen atmosphere is mandatory to drive the oxidative turnover of the catalytic cycle.

    • In-Process Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3).

      • Validation Metric: The highly polar starting OPt-pyrimidine will be consumed, yielding a distinct, less polar UV-active spot. Confirm success via crude ¹H-NMR by verifying the disappearance of the boronic acid hydroxyl protons and observing the characteristic downfield shift of the pyrimidine C4/C6 protons.

    • Workup: Filter through a pad of Celite to remove palladium particulates, concentrate, and purify via flash chromatography.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3034285, Azoxystrobin." PubChem, [Link].

    • O'Hare, Eugene, et al. "Novel 5-aryloxypyrimidine SEN1576 as a candidate for the treatment of Alzheimer's disease." International Journal of Neuropsychopharmacology, vol. 17, no. 1, 2014, pp. 117-126. DOI: 10.1017/S1461145713000886. URL: [Link]

    • Bardhan, Sujata, et al. "Heteroaryl ethers by oxidative palladium catalysis of pyridotriazol-1-yloxy pyrimidines with arylboronic acids." Organic Letters, vol. 11, no. 12, 2009, pp. 2511-2514. DOI: 10.1021/ol900592b. URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 4,6-Diphenoxypyrimidine

    Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 4,6-Diphenoxypyrimidine Introduction & Chemical Context 4,6-Diphenoxypyrimidine (CAS: 156592-09-5) is a critical aryloxypyrimidine in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 4,6-Diphenoxypyrimidine

    Introduction & Chemical Context

    4,6-Diphenoxypyrimidine (CAS: 156592-09-5) is a critical aryloxypyrimidine intermediate widely utilized in the synthesis of blockbuster strobilurin fungicides (such as Azoxystrobin) and various pharmaceutical pipelines[1]. Typically encountered as a white to beige microcrystalline solid[2], this compound presents unique occupational hazards. This guide provides drug development professionals and synthetic chemists with a self-validating, causally-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

    Part 1: Hazard Assessment & The Causality of PPE Selection

    To design an effective safety protocol, we must first understand the mechanistic reasons why this chemical behaves the way it does.

    • Dermal Penetration & Lipophilicity : 4,6-Diphenoxypyrimidine possesses a highly lipophilic skeleton (log Kow ≈ 2.5)[1]. In its dry powder form, it is a mild-to-moderate skin irritant. However, during synthesis, it is frequently reacted in polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) under alkaline conditions[3]. These solvents act as aggressive penetration enhancers, rapidly carrying the pyrimidine compound through the stratum corneum and into systemic circulation. Standard latex or thin nitrile gloves offer zero resistance to this solvent-solute matrix.

    • Respiratory Sensitization : Agitation during the weighing process generates invisible, suspended particulates. Inhalation of these fine crystals can cause severe mucosal irritation[2].

    • Systemic Toxicity : As a structural precursor to strobilurins—which inhibit mitochondrial respiration by blocking electron transfer between cytochromes b and c1[1]—inadvertent systemic exposure to its active derivatives must be strictly avoided.

    Part 2: Quantitative PPE Matrix & Material Selection

    Do not rely on generic "gloves and goggles" advice. Regulatory guidelines for handling these flowable pyrimidine derivatives mandate specific chemical-resistant materials[4]. The table below outlines the quantitative data and material compatibilities required for handling 4,6-Diphenoxypyrimidine safely.

    PPE ComponentRecommended MaterialBreakthrough Time (DMF/DCM Matrix)Degradation RatingCausality / Scientific Rationale
    Primary Gloves Butyl Rubber (0.3 mm+)> 240 minutesExcellentButyl rubber provides superior resistance to polar aprotic solvents used in pyrimidine coupling, preventing solute penetration[4].
    Secondary Gloves Nitrile (0.15 mm)< 10 minutes (in DMF)PoorUsed ONLY as an inner layer for dexterity. Fails rapidly if exposed to the solvent matrix.
    Eye Protection Non-Vented Safety GogglesN/AExcellentPrevents microcrystalline dust from settling on the ocular mucosa during dry powder transfer.
    Respirator N95 or P100 ParticulateN/AExcellentFilters out airborne crystalline particulates (< 5 microns) generated during static-prone weighing.
    Body Protection Flame-Resistant Lab CoatN/AGoodProtects against incidental powder contact and solvent splashes. Must be worn with closed-toe, non-porous shoes.

    Part 3: Operational Workflow & Step-by-Step Methodology

    The following methodology ensures a self-validating system where each safety measure is verified before proceeding to the next step of the synthesis.

    Step 1: Environmental Validation (The "Self-Validating" Step)

    • Action: Before opening the chemical container, verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

    • Causality: Pyrimidine powders are prone to static cling and aerosolization. A verified draft ensures that any aerosolized micro-particles are pulled away from the operator's breathing zone.

    Step 2: Dual-Layer Glove Donning & Integrity Check

    • Action: Don a pair of thin nitrile gloves (inner layer), followed by thick butyl rubber gloves (outer layer). Perform a manual inflation test on the butyl gloves to check for micro-punctures.

    • Causality: The inner nitrile layer provides baseline protection and dexterity, while the outer butyl layer acts as an impermeable barrier against the aggressive organic solvents used to dissolve the pyrimidine derivative.

    Step 3: Static-Free Dispensing

    • Action: Use grounded, anti-static spatulas (e.g., ceramic or grounded stainless steel) to weigh the 4,6-Diphenoxypyrimidine powder.

    • Causality: The crystalline powder is highly lipophilic and static-prone. Anti-static tools prevent the powder from "jumping" and contaminating the exterior of the weighing vessel or the operator's sleeves.

    Step 4: Solvent Integration & Closed-System Transfer

    • Action: Add the carrier solvent (e.g., DMF) directly to the weighing vessel inside the fume hood before transferring the solution to the main reaction flask[5].

    • Causality: Wetting the powder immediately eliminates the dust hazard. However, it transitions the chemical into a high-dermal-penetration state, making the butyl gloves critical from this step forward.

    Step 5: Decontamination

    • Action: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a dry wipe.

    • Causality: Dry sweeping would re-aerosolize the compound. Wet-wiping traps the residual lipophilic particles safely.

    ChemicalWorkflow Start 1. Environmental Validation (Fume Hood > 80 fpm) PPE 2. Don Specialized PPE (Butyl Gloves, N95, Goggles) Start->PPE Split Physical State of Handling PPE->Split Solid 3A. Dry Powder Transfer (Minimize Aerosolization) Split->Solid Weighing Liquid 3B. Solvent Integration (DMF) (High Penetration Risk) Split->Liquid Reaction Setup Solid->Liquid Addition of Solvent Waste 4. Waste Segregation (Incineration as UN2811) Liquid->Waste Post-Reaction

    Operational workflow and hazard state transitions for 4,6-Diphenoxypyrimidine handling.

    Part 4: Spill Response and Disposal Plan

    Accidental Release Measures

    • Solid Spill (Dry Powder): Do not use compressed air or dry sweeping, as this aerosolizes the microcrystalline powder[1]. Gently cover the spill with a damp absorbent pad (moistened with water or a mild surfactant). Transfer the saturated pads into a compatible, sealable hazardous waste container.

    • Liquid Spill (Solvent Matrix): If the pyrimidine is dissolved in a solvent like DMF, immediately evacuate the breathing zone and allow the fume hood to clear volatile vapors. Apply an inert, universal chemical absorbent (e.g., diatomaceous earth) and scoop the absorbed matrix using non-sparking tools.

    Logistical Disposal Plan

    • Waste Classification: Segregate all contaminated materials (wipes, gloves, empty vials) as hazardous organic waste. For transport and environmental compliance, related pyrimidine agrochemicals are classified under UN2811 (Toxic solids, organic, n.o.s., Hazard Class: 6.1) [2].

    • Destruction Method: Do not discharge into the aquatic environment, as aryloxypyrimidines are highly toxic to aquatic life[1]. High-temperature incineration is the only preferred and self-validating method for complete molecular destruction.

    References

    • [1] Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem. National Institutes of Health (NIH). URL:[Link]

    • [4] Azoxystrobin | C22H17N3O5 | CID 3034285 (Safety & PPE) - PubChem. National Institutes of Health (NIH). URL:[Link]

    • [5] CN104230819B - Method for synthesizing azoxystrobin. Google Patents. URL:

    Sources

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